Product packaging for 5-Bromo-1,4-benzodioxane(Cat. No.:CAS No. 58328-39-5)

5-Bromo-1,4-benzodioxane

Cat. No.: B1288183
CAS No.: 58328-39-5
M. Wt: 215.04 g/mol
InChI Key: NGOZRIZXELGVHK-UHFFFAOYSA-N
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Description

5-Bromo-1,4-benzodioxane is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO2 B1288183 5-Bromo-1,4-benzodioxane CAS No. 58328-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOZRIZXELGVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596264
Record name 5-Bromo-2,3-dihydro-1,4-benzodioxine
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58328-39-5
Record name 5-Bromo-2,3-dihydro-1,4-benzodioxine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58328-39-5
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,4-benzodioxane from 3-Bromocatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-1,4-benzodioxane, a valuable intermediate in pharmaceutical research, starting from 3-bromocatechol. The core of this synthesis is the Williamson ether synthesis, a robust and widely used method for forming ether linkages. This document details the experimental protocol, expected outcomes, and methods for characterization, with a focus on the formation and separation of potential regioisomers.

Reaction Overview and Mechanism

The synthesis of this compound from 3-bromocatechol and a suitable C2 electrophile, such as 1,2-dibromoethane, proceeds via a double intramolecular Williamson ether synthesis. The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl groups of the catechol, forming a more nucleophilic phenoxide. This phenoxide then undergoes two sequential nucleophilic substitution reactions with the electrophile to form the dioxane ring.

Due to the unsymmetrical nature of the 3-bromocatechol starting material, the reaction can theoretically yield two regioisomers: this compound and 8-Bromo-1,4-benzodioxane. The formation of these isomers is a critical consideration in this synthesis, and their separation is a key step in obtaining the desired product.

Signaling Pathway of the Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-Bromocatechol 3-Bromocatechol 3-Bromocatecholate dianion 3-Bromocatecholate dianion 3-Bromocatechol->3-Bromocatecholate dianion Deprotonation 1,2-Dibromoethane 1,2-Dibromoethane Mono-alkylated intermediate Mono-alkylated intermediate Base (K2CO3) Base (K2CO3) 3-Bromocatecholate dianion->Mono-alkylated intermediate SN2 Attack This compound This compound Mono-alkylated intermediate->this compound Intramolecular SN2 Cyclization 8-Bromo-1,4-benzodioxane 8-Bromo-1,4-benzodioxane Mono-alkylated intermediate->8-Bromo-1,4-benzodioxane Intramolecular SN2 Cyclization

Caption: Williamson ether synthesis pathway for this compound.

Experimental Protocol

This protocol is adapted from the synthesis of structurally similar bromo-1,4-benzodioxane derivatives. Researchers should optimize conditions as necessary for their specific laboratory setup.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Purity
3-Bromocatechol14381-51-2189.01>98.0%
1,2-Dibromoethane106-93-4187.8698%
Anhydrous Potassium Carbonate584-08-7138.21≥99%
Acetone67-64-158.08Anhydrous, ≥99.5%
Ethyl Acetate141-78-688.11ACS Grade
Petroleum Ether8032-32-4N/AACS Grade
Anhydrous Magnesium Sulfate7487-88-9120.37≥97%
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromocatechol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetone.

  • Addition of Electrophile: To the stirred suspension, add 1,2-dibromoethane (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is anticipated to be complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude product in ethyl acetate and wash with water (2 x) and brine (1 x). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient. The two regioisomers, this compound and 8-Bromo-1,4-benzodioxane, are expected to be separable. Based on the elution order of similar compounds, the 8-bromo isomer is likely to elute first.

Experimental Workflow

G A 1. Reaction Setup (3-Bromocatechol, K2CO3, Acetone) B 2. Add 1,2-Dibromoethane A->B C 3. Reflux (12-24h) B->C D 4. Work-up (Filtration, Concentration) C->D E 5. Extraction (Ethyl Acetate, H2O, Brine) D->E F 6. Purification (Column Chromatography) E->F G Isolated Products (5-Bromo- and 8-Bromo-1,4-benzodioxane) F->G

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

ProductExpected Elution OrderEstimated Yield (%)
8-Bromo-1,4-benzodioxaneFirst~25
This compoundSecond~40

Yields are estimated based on a similar synthesis and may vary.

Characterization of Products

The two regioisomers can be distinguished and characterized using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

Spectroscopic Data
Compound1H NMR (Aromatic Region, δ ppm)13C NMR (Aromatic Region, δ ppm)
This compound Three signals: dd, dd, and tSignals consistent with a brominated benzodioxane structure
8-Bromo-1,4-benzodioxane Three signals: dd, dd, and tSignals consistent with a brominated benzodioxane structure

Note: The 1H and 13C NMR spectra of the two isomers are expected to be very similar. Unambiguous identification often requires 2D NMR techniques such as HMBC to assign the quaternary carbons of the dioxane ring junction.

Safety Considerations

  • 3-Bromocatechol: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,2-Dibromoethane: Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer. Handle with extreme caution in a fume hood, using appropriate PPE.

  • Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.

  • Solvents: Acetone and ethyl acetate are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.

Conclusion

The synthesis of this compound from 3-bromocatechol is a feasible process based on the well-established Williamson ether synthesis. The key challenges are the control of regioselectivity and the separation of the resulting isomers. The provided protocol, adapted from a similar synthesis, offers a solid starting point for researchers. Careful execution of the experimental procedure and thorough characterization of the products are essential for obtaining the desired compound in good purity and yield. This guide provides the necessary technical information for drug development professionals to successfully synthesize this important building block.

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 5-Bromo-1,4-benzodioxane (CAS No: 58328-39-5), a key intermediate in synthetic and medicinal chemistry. The information is intended for professionals in research and drug development, presenting quantitative data, experimental methodologies, and its role in synthetic applications.

Molecular Structure and Identifiers

This compound is an aromatic heterocyclic compound. The structure consists of a benzene ring fused to a 1,4-dioxane ring, with a bromine atom substituted at the 5-position of the benzodioxane framework.

IdentifierValue
IUPAC Name 5-bromo-2,3-dihydro-1,4-benzodioxine[1][2][3]
CAS Number 58328-39-5[1][2][3][4][5][6]
Molecular Formula C₈H₇BrO₂[1][3][4][6]
SMILES C1COC2=C(O1)C=CC=C2Br[1][2]
InChIKey NGOZRIZXELGVHK-UHFFFAOYSA-N[1][2][5]

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in various solvents, its potential for crossing biological membranes, and for designing reaction conditions.

PropertyValueSource
Molecular Weight 215.04 g/mol [1][4][5][6]
Appearance Clear colorless to yellow liquid / Solid[2][5]
Melting Point 55.5 °C[4]
Boiling Point 260.9 °C at 760 mmHg[4]
Density 1.6 ± 0.1 g/cm³[4]
Refractive Index 1.579[4]
Flash Point 119.6 ± 22.6 °C[4]
Storage Conditions Room temperature[4][7]

Computational Descriptors

Computational models provide valuable insights into the behavior of a molecule. The following descriptors for this compound have been calculated.

Computed PropertyValueSource
XLogP3 2.3[1][4]
Topological Polar Surface Area (TPSA) 18.5 Ų[1][4]
Hydrogen Bond Acceptor Count 2[4]
Heavy Atom Count 11[4]
Complexity 140[1][4]
Covalently-Bonded Unit Count 1[4]

Experimental Protocols

Detailed experimental procedures are essential for the replication of results and further research. The following sections describe generalized protocols for the synthesis and characterization of benzodioxane derivatives, based on established methodologies.

The synthesis of 1,4-benzodioxane derivatives often involves the Williamson ether synthesis. A general procedure for preparing a substituted benzodioxane, based on the synthesis of methyl this compound-2-carboxylate, is as follows.[8]

  • Reactant Preparation : An equimolar amount of a substituted catechol (e.g., 3-bromocatechol) and a suitable di-halo compound (e.g., methyl 2,3-dibromopropionate) are combined.

  • Reaction : The reactants are dissolved in a polar aprotic solvent, such as acetone.

  • Base Addition : An excess of a weak base, typically three equivalents of potassium carbonate (K₂CO₃), is added to facilitate the deprotonation of the catechol hydroxyl groups.

  • Reflux : The reaction mixture is heated to reflux and stirred overnight to ensure the completion of the cyclization reaction.

  • Work-up : After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification : The crude product is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. Final purification is achieved via column chromatography on silica gel to isolate the desired product.[8]

The unambiguous identification of the synthesized compound and its regioisomers is critical. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Provides information on the number of different types of protons and their local chemical environment. For this compound, specific signals corresponding to the aromatic and dioxane ring protons would be observed.

    • ¹³C NMR : Identifies the number of chemically non-equivalent carbon atoms.

    • 2D NMR (HSQC and HMBC) : Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule, which is especially important for distinguishing between isomers such as the 5-bromo and 8-bromo derivatives.[8][9]

  • Mass Spectrometry (MS) :

    • High-Resolution Mass Spectrometry (HRMS) , often using Electrospray Ionization (ESI-MS), is used to determine the exact mass of the molecule, which confirms its elemental composition.[10]

  • Infrared (IR) Spectroscopy :

    • Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule by observing the vibrational frequencies of bonds.[10]

Applications in Research and Development

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[8][11] this compound serves as a versatile synthetic intermediate for introducing this important pharmacophore into larger molecules.

Its primary utility lies in its role as a building block for creating more complex molecules, often through cross-coupling reactions where the bromine atom can be substituted. One notable application is in the preparation of kinase M2 activators, which are being investigated for cancer therapy.[12]

Synthesis_Workflow Figure 1: General Synthesis and Purification Workflow Reactants Substituted Catechol + Dihaloalkane Reaction Dissolve in Acetone Add K₂CO₃ Reactants->Reaction Reflux Heat to Reflux (Overnight) Reaction->Reflux Workup Filter Salts Solvent Evaporation Aqueous Work-up Reflux->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Purified this compound Derivative Purification->Product Characterization NMR, MS, IR Analysis Product->Characterization

Caption: General workflow for the synthesis and purification of this compound derivatives.

Drug_Discovery_Role Figure 2: Role as a Synthetic Intermediate Start This compound (Building Block) Reaction Synthetic Modification (e.g., Cross-Coupling) Start->Reaction Intermediate Advanced Intermediate (Pharmacophore) Reaction->Intermediate FinalSynth Final Synthesis Steps Intermediate->FinalSynth API Active Pharmaceutical Ingredient (API) (e.g., Kinase Activator) FinalSynth->API Target Biological Target (e.g., Kinase M2) API->Target Modulates Activity

Caption: Logical diagram illustrating the role of this compound in drug discovery.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-1,4-benzodioxane (CAS 58328-39-5). Due to the limited availability of public domain experimental spectra for this compound, this guide presents predicted spectral data and includes detailed experimental protocols for acquiring high-quality NMR spectra for this class of compounds. The information contained herein is essential for the structural elucidation, purity assessment, and quality control of this compound and its analogues in research and drug development.

Introduction

This compound is a halogenated derivative of the 1,4-benzodioxane scaffold, a core structure found in a variety of biologically active compounds. The precise characterization of this molecule is crucial for its application in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This guide focuses on the ¹H and ¹³C NMR spectral features of this compound, providing a foundational understanding for researchers working with this and related molecules.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~ 7.0Doublet of doublets (dd)J ≈ 8.0, 1.5
H-7~ 6.8Triplet (t)J ≈ 8.0
H-8~ 6.9Doublet of doublets (dd)J ≈ 8.0, 1.5
O-CH₂-CH₂-O~ 4.3Multiplet (m)-

Note: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the dioxan oxygen atoms. The protons on the dioxan ring are expected to appear as a complex multiplet due to their symmetric environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-5~ 115
C-6~ 125
C-7~ 122
C-8~ 118
C-4a~ 143
C-8a~ 142
O-CH₂-CH₂-O~ 64

Note: The chemical shift of C-5 is expected to be significantly influenced by the direct attachment of the bromine atom. The quaternary carbons C-4a and C-8a will appear at lower field due to their attachment to oxygen atoms.

Experimental Protocols

The following is a detailed protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties and well-defined residual solvent peak. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) may also be used depending on the sample's solubility.

  • Internal Standard: Add a small amount (typically 1-2 µL of a dilute solution) of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

Instrument: A 400 MHz or higher field NMR spectrometer is recommended to achieve optimal signal dispersion and resolution.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on a Bruker spectrometer).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration if quantitative analysis is required.

  • Number of Scans: 8-16 scans for a sample of sufficient concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on a Bruker spectrometer).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024-4096 scans, or more, are typically required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually phase the resulting spectrum to ensure all peaks have a pure absorption line shape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. For the ¹H NMR spectrum, integrate the area under each peak to determine the relative number of protons.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound and the logical relationship of the atoms for NMR signal assignment.

Caption: Molecular structure and NMR signal correlations for this compound.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. While experimental data is not widely available, the predicted data and detailed experimental protocols offered here serve as a valuable resource for scientists and researchers. The provided methodologies and structural correlations will aid in the accurate identification and characterization of this compound, facilitating its use in further scientific endeavors. It is recommended that researchers acquiring experimental data for this compound contribute it to public databases to enhance the collective knowledge base.

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 5-Bromo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 5-Bromo-1,4-benzodioxane. It includes detailed experimental protocols, data interpretation, and visual representations of the analytical workflow, designed to assist researchers in the structural elucidation and characterization of this and similar compounds.

Introduction to this compound

This compound is a brominated derivative of the heterocyclic compound 1,4-benzodioxane. The 1,4-benzodioxane moiety is a common scaffold in a variety of biologically active molecules and natural products, exhibiting a range of pharmacological activities. The introduction of a bromine atom onto the aromatic ring can significantly influence the compound's physical, chemical, and biological properties, making its unambiguous identification and characterization crucial in drug discovery and development. FT-IR and mass spectrometry are powerful analytical techniques for the structural confirmation of such molecules.

Mass Spectrometry Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

Expected Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is characterized by the presence of a prominent molecular ion peak cluster and specific fragment ions. Due to the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio), all bromine-containing fragments will appear as a pair of peaks (M and M+2) with nearly equal intensity.

Molecular Ion: The molecular ion peaks for this compound (C₈H₇BrO₂) are expected at m/z 214 and 216.

Key Fragmentation Pathways:

The fragmentation of the molecular ion is anticipated to proceed through several key pathways:

  • Loss of a bromine radical (•Br): This is a common fragmentation for bromoalkanes and aromatic bromides, leading to the formation of a cation at m/z 135.

  • Retro-Diels-Alder (RDA) reaction: The dioxane ring can undergo a characteristic RDA fragmentation, leading to the expulsion of ethene oxide (C₂H₄O), resulting in a fragment ion.

  • Cleavage of the dioxane ring: Fragmentation can also occur within the dioxane ring, leading to the loss of formaldehyde (CH₂O) or other small neutral molecules.

  • Loss of CO: Following initial fragmentation, the resulting ions can undergo further rearrangement and loss of carbon monoxide.

Quantitative Data Summary

The following table summarizes the expected key ions in the mass spectrum of this compound.

m/z (Proposed)Ion StructureFragmentation Pathway
214, 216[C₈H₇BrO₂]⁺Molecular Ion
185, 187[C₇H₄BrO]⁺[M - CHO]⁺
157, 159[C₆H₄Br]⁺[M - C₂H₃O₂]⁺
135[C₈H₇O₂]⁺[M - Br]⁺
78[C₆H₄O]⁺Further fragmentation
77[C₆H₅]⁺Loss of Br and subsequent rearrangements
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with a 5973 MS detector or similar).

  • Capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the µg/mL range).

GC-MS Parameters:

ParameterValue
GC Inlet
Injection ModeSplitless
Injector Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature80 °C, hold for 2 min
Ramp Rate10 °C/min
Final Temperature280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Solvent Delay3 min

Data Analysis:

  • Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, noting the molecular ion peaks and the m/z values of the major fragment ions.

  • Compare the experimental spectrum with theoretical fragmentation patterns and, if available, with a reference spectrum.

FT-IR Spectroscopy Analysis

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation.

Expected FT-IR Spectrum and Characteristic Absorptions

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its aromatic and heterocyclic structure.

  • Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene groups in the dioxane ring will be observed below 3000 cm⁻¹.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.

  • C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkages (C-O-C) in the dioxane ring are expected to produce strong absorptions in the 1300-1000 cm⁻¹ region.

  • C-Br Stretching: The carbon-bromine stretching vibration is typically observed in the fingerprint region, usually between 600 and 500 cm⁻¹.

  • Aromatic C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the aromatic C-H bonds are sensitive to the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ region.

Quantitative Data Summary

The following table summarizes the expected characteristic FT-IR absorption bands for this compound.

Wavenumber (cm⁻¹) (Proposed)Vibration TypeIntensity
3100 - 3000Aromatic C-H StretchMedium to Weak
2980 - 2850Aliphatic C-H StretchMedium
1600 - 1585Aromatic C=C StretchMedium to Strong
1500 - 1400Aromatic C=C StretchMedium to Strong
1270 - 1200Asymmetric C-O-C StretchStrong
1100 - 1020Symmetric C-O-C StretchStrong
900 - 675Aromatic C-H Out-of-Plane BendStrong
600 - 500C-Br StretchMedium to Strong
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

This protocol describes a general procedure for obtaining an FT-IR spectrum of this compound using an ATR accessory.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5, or similar).

  • Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide).

Sample Preparation:

  • This compound is a liquid at room temperature, so it can be analyzed directly. Ensure the sample is free of particulate matter.

Measurement Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Spectrum:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

    • If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Collection Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

  • Cleaning:

    • Thoroughly clean the ATR crystal after the measurement using a soft tissue and an appropriate solvent.

Data Analysis:

  • The spectrometer software will automatically perform the background subtraction.

  • Identify the major absorption bands in the spectrum.

  • Assign the observed bands to the corresponding functional group vibrations based on established correlation tables and comparison with spectra of similar compounds.

Workflow and Data Relationship Visualization

The following diagrams illustrate the experimental workflow for the analysis of this compound and the logical relationship between the analytical techniques and the information obtained.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_interpretation Data Interpretation Sample This compound Dissolution Dissolve in Volatile Solvent Sample->Dissolution FTIR FT-IR Analysis Sample->FTIR GCMS GC-MS Analysis Dissolution->GCMS MS_Data Mass Spectrum (m/z vs. Intensity) GCMS->MS_Data FTIR_Data IR Spectrum (Transmittance vs. Wavenumber) FTIR->FTIR_Data Structure Structural Elucidation MS_Data->Structure FTIR_Data->Structure

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_ms Mass Spectrometry cluster_ftir FT-IR Spectroscopy Compound This compound MolWeight Molecular Weight (m/z 214, 216) Compound->MolWeight FragPattern Fragmentation Pattern (e.g., loss of Br) Compound->FragPattern FuncGroups Functional Groups (C-H, C=C, C-O, C-Br) Compound->FuncGroups StructInfo Structural Information (Aromatic, Ether) Compound->StructInfo Structure Confirmed Structure MolWeight->Structure FragPattern->Structure FuncGroups->Structure StructInfo->Structure

Caption: Logical relationship of analytical data to structural confirmation.

An In-depth Technical Guide to the Chemical Reactivity of the Bromine Atom in 5-Bromo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the bromine atom in 5-Bromo-1,4-benzodioxane, a versatile building block in medicinal chemistry and drug discovery.[1][2][3] The 1,4-benzodioxane scaffold is a privileged structure found in numerous biologically active compounds, and the bromine atom at the 5-position serves as a key handle for molecular elaboration through various cross-coupling reactions.[1][2] This document details the core principles of its reactivity, provides representative experimental protocols for key transformations, and presents quantitative data to guide reaction optimization.

Core Concepts of Reactivity

The chemical reactivity of the bromine atom in this compound is primarily dictated by its nature as an aryl bromide. The carbon-bromine (C-Br) bond on the aromatic ring is susceptible to cleavage by transition metal catalysts, most notably palladium complexes. This reactivity enables the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of complex organic molecules.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[4] Aryl bromides, such as this compound, offer a good balance of reactivity and stability, making them ideal substrates for a wide range of coupling reactions. The electronic nature of the 1,4-benzodioxane moiety, with its ether linkages, influences the electron density of the aromatic ring and can affect the rate and efficiency of these transformations.

The most synthetically useful reactions involving the bromine atom of this compound are palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis due to their broad functional group tolerance and reliability.[5][6][7]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most effective methods for the functionalization of this compound. These reactions generally proceed through a catalytic cycle involving a palladium(0) active species.[8][9]

A general workflow for these reactions is depicted below:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Combine Aryl Bromide, Coupling Partner, & Base B Add Solvent A->B C Add Palladium Catalyst & Ligand B->C D Degas Mixture C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Aqueous Work-up F->G H Extraction with Organic Solvent G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS) J->K

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent (typically a boronic acid) with an organic halide.[7] This reaction is widely used in the pharmaceutical industry due to its mild conditions and the low toxicity of the boron-containing reagents.

G center Pd(0)L ArPdXL Ar-Pd(II)-X L center->ArPdXL Ar-X OA Oxidative Addition ArX This compound Trans Transmetalation ArPdRL Ar-Pd(II)-R L ArPdXL->ArPdRL R-B(OH)2 (Base) Boronic R-B(OH)2 + Base ArPdRL->center Ar-R RE Reductive Elimination ArR Product G center Pd(0)L ArPdXL Ar-Pd(II)-X L center->ArPdXL Ar-X OA Oxidative Addition ArX This compound AmineComplex [Ar-Pd(II)(NHR2)-L] X ArPdXL->AmineComplex R2NH AmineCoord Amine Coordination Amine R2NH Deprot Deprotonation (Base) AmidoComplex Ar-Pd(II)-NR2 L AmineComplex->AmidoComplex -HX AmidoComplex->center Ar-NR2 RE Reductive Elimination ArNR2 Product G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L ArPdX Ar-Pd(II)-X L Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC Ar-Pd(II)-C≡CR L ArPdX->ArPdC Transmetalation ArPdC->Pd0 Reductive Elimination (Ar-C≡CR) Alkyne R-C≡CH CuAcetylide R-C≡CCu Alkyne->CuAcetylide + CuX, Base CuX CuX CuAcetylide->ArPdX Cu-Acetylide

References

The Rising Potential of the 5-Bromo-1,4-benzodioxane Scaffold: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous bioactive natural products and synthetic compounds.[1][2][3][4][5] Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive template for designing molecules that can interact with a variety of biological targets. The introduction of a bromine atom at the 5-position of this scaffold, creating the 5-Bromo-1,4-benzodioxane core, offers a unique combination of steric and electronic properties that medicinal chemists are beginning to exploit in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities associated with the this compound scaffold, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing associated signaling pathways.

Diverse Biological Activities of 1,4-Benzodioxane Derivatives

The broader class of 1,4-benzodioxane derivatives has demonstrated a wide spectrum of pharmacological activities, including:

  • Anticancer Activity: Derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of enzymes like Focal Adhesion Kinase (FAK) and mTOR.[5][6]

  • Antibacterial Activity: Certain 1,4-benzodioxane derivatives exhibit potent antibacterial activity by targeting essential bacterial enzymes such as FabH.[5]

  • Receptor Modulation: The scaffold is a key component in ligands for a range of receptors, including adrenergic, serotoninergic, and nicotinic acetylcholine receptors, indicating its potential in treating neurological and cardiovascular disorders.[3][7][8]

  • Anti-inflammatory Activity: Some derivatives have shown promising anti-inflammatory properties, with efficacy comparable to or exceeding that of known anti-inflammatory drugs.[9]

  • Antimicrobial Activity: The related compound 5-bromo-5-nitro-1,3-dioxane (bronidox) has been studied for its antimicrobial action, which is believed to involve the oxidation of essential protein thiols.[10]

While much of the existing research focuses on the broader 1,4-benzodioxane class, the 5-bromo substitution serves as a versatile synthetic handle for further molecular exploration and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[11]

Quantitative Data Summary

The following tables summarize quantitative data for various 1,4-benzodioxane derivatives, highlighting the potential of this scaffold. While specific data for a wide range of this compound derivatives is still emerging, the data for related compounds underscores the promise of this chemical class.

Table 1: Anticancer Activity of 1,4-Benzodioxane Derivatives

Compound ClassSpecific DerivativeTarget Cell Line/EnzymeActivity MetricValueReference
1,3,4-Thiadiazole derivativesNot SpecifiedNot SpecifiedGI₅₀4.1 µM[5]
Yeast Hsp90IC₅₀7.1 µM[5]
Hydrazone derivativesCompound 7eMDA-MB-435 (Melanoma)GI₅₀0.20 µM[6]
M14 (Melanoma)GI₅₀0.46 µM[6]
SK-MEL-2 (Melanoma)GI₅₀0.57 µM[6]
UACC-62 (Melanoma)GI₅₀0.27 µM[6]
mTOR KinaseIC₅₀5.47 µM[6]

Table 2: Antibacterial Activity of 1,4-Benzodioxane Derivatives

Compound ClassSpecific DerivativeBacterial Strain/EnzymeActivity MetricValueReference
Cinnamaldehyde acylhydrazoneso-nitrocinnamaldehyde hydrazone of 1,4-benzodioxane-5-carboxylic acidE. coliMIC1.5-6 µg/mL[5]
P. aeruginosaMIC1.5-6 µg/mL[5]
S. aureusMIC1.5-6 µg/mL[5]
B. subtilisMIC1.5-6 µg/mL[5]
E. coli FabHIC₅₀3.5 µM[5]
Thiazolidinedione piperazine derivativesN-(2-pyridyl) derivativeE. coli, P. aeruginosa, S. aureus, B. subtilisMIC1.5-7 µM[5]
E. coli FabHIC₅₀60 nM[5]

Key Experimental Protocols

The following are generalized protocols for key experiments typically used to evaluate the biological activities of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the ability of a compound to inhibit cell proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-435 melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration that inhibits cell growth by 50%) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol 2: Kinase Inhibition Assay (e.g., mTOR)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents: Prepare a reaction buffer containing ATP, the kinase substrate (e.g., a specific peptide), and the recombinant kinase enzyme (e.g., mTOR).

  • Compound Incubation: In a 96-well plate, add the this compound derivative at various concentrations.

  • Reaction Initiation: Add the kinase, substrate, and ATP to initiate the enzymatic reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

  • Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled ATP analog.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control with no inhibitor. Determine the IC₅₀ (concentration that inhibits enzyme activity by 50%) by plotting inhibition against compound concentration.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Bacterial Culture: Grow a bacterial strain (e.g., E. coli) in a suitable broth medium overnight to obtain a log-phase culture.

  • Compound Dilution: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with a standardized suspension of the bacteria. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the biological evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies start This compound Scaffold synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial receptor Receptor Binding Assays purification->receptor enzyme Enzyme Inhibition Assays cytotoxicity->enzyme antimicrobial->enzyme pathway Signaling Pathway Analysis receptor->pathway enzyme->pathway in_vivo In Vivo Models pathway->in_vivo

General workflow for the development of this compound derivatives.

mtor_pathway cluster_input Upstream Signals cluster_core PI3K/Akt/mTOR Pathway cluster_output Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k nutrients Nutrients mtor mTORC1 nutrients->mtor akt Akt pi3k->akt akt->mtor protein_synthesis Protein Synthesis mtor->protein_synthesis cell_growth Cell Growth mtor->cell_growth autophagy Autophagy Inhibition mtor->autophagy inhibitor This compound Derivative inhibitor->mtor

Inhibition of the mTOR signaling pathway by a this compound derivative.

fak_pathway cluster_ecm Extracellular Matrix cluster_cell Cellular Components cluster_effects Cellular Effects ecm ECM integrin Integrins ecm->integrin fak FAK integrin->fak src Src fak->src downstream Downstream Signaling (e.g., MAPK/ERK) fak->downstream src->fak proliferation Proliferation downstream->proliferation migration Migration downstream->migration survival Survival downstream->survival inhibitor This compound Derivative inhibitor->fak

Inhibition of Focal Adhesion Kinase (FAK) signaling.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities observed for the broader 1,4-benzodioxane class, coupled with the synthetic versatility afforded by the bromo substituent, provides a strong rationale for the continued exploration of this chemical space. Future research should focus on the systematic synthesis and screening of this compound libraries against a wide range of biological targets. Detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, a deeper investigation into their mechanisms of action, utilizing modern chemical biology and proteomic approaches, will be essential to fully unlock the therapeutic potential of this intriguing scaffold.

References

An In-depth Technical Guide to Gestodene: Properties, Mechanism of Action, and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The provided CAS number, 58328-39-5, is predominantly associated with the chemical reagent 5-Bromo-1,4-benzodioxane in chemical databases. However, the scope of this request for an in-depth technical guide, including signaling pathways and detailed experimental methodologies, strongly suggests an interest in a pharmacologically active substance. Gestodene, a synthetic progestogen with the CAS number 60282-87-3 , aligns with these requirements. This guide will therefore focus on Gestodene. A summary of the available information for this compound is provided at the end of this document for clarity.

Gestodene (CAS: 60282-87-3)

Gestodene is a potent synthetic progestogen belonging to the third generation of progestins.[1] It is a key active ingredient in numerous combination oral contraceptive pills and is also utilized in menopausal hormone therapy.[2] First synthesized in 1975, it was introduced for medical use in 1987.[2] Gestodene is recognized for its high progestational potency, allowing for its use at very low dosages.[2][3]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of Gestodene.

PropertyValueSource(s)
IUPAC Name (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one[2][4]
Molecular Formula C₂₁H₂₆O₂[4][5]
Molecular Weight 310.4 g/mol [4][5]
Exact Mass 310.193280068 g/mol [4][5]
Melting Point 197.9 °C[2]
Bioavailability ~96%[2]
Protein Binding 98% (64% to SHBG, 34% to albumin)[2]
Elimination Half-Life 12-15 hours[2]
Metabolism Liver (reduction, hydroxylation)[2]
Excretion Urine[2]
Mechanism of Action

Gestodene's primary application is as a contraceptive, where it functions through a multi-faceted mechanism of action by acting as an agonist of the progesterone receptor.[1][2] This interaction mimics the effects of natural progesterone, leading to the prevention of pregnancy through three main pathways:

  • Inhibition of Ovulation: Gestodene suppresses the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][6] This hormonal suppression prevents the maturation and release of an egg from the ovaries.[6]

  • Alteration of Cervical Mucus: It induces changes in the cervical mucus, making it thicker and more viscous.[1][6] This altered consistency creates a barrier that is difficult for sperm to penetrate, thereby reducing the likelihood of fertilization.[1]

  • Endometrial Modification: Gestodene alters the endometrium (the lining of the uterus), making it unreceptive to the implantation of a fertilized egg.[1][6]

These combined actions make Gestodene a highly effective component of oral contraceptives.[6]

Gestodene_Mechanism_of_Action Gestodene Gestodene Hypothalamus Hypothalamus/ Pituitary Gland Gestodene->Hypothalamus Negative Feedback Cervix Cervix Gestodene->Cervix Alters Mucus Endometrium Endometrium Gestodene->Endometrium Alters Lining Ovary Ovary Hypothalamus->Ovary ↓ LH/FSH Surge Ovulation Ovulation Ovary->Ovulation Sperm Sperm Penetration Cervix->Sperm Thickens Mucus to Inhibit Sperm Implantation Implantation Endometrium->Implantation Renders Unreceptive to Implantation Pregnancy Pregnancy Ovulation->Pregnancy Prevents Sperm->Pregnancy Prevents Implantation->Pregnancy Prevents

Caption: Mechanism of action of Gestodene in preventing pregnancy.

Hazards and Toxicological Profile

While generally well-tolerated, Gestodene, particularly in combination with an estrogen, is associated with a range of potential side effects and hazards.

Hazard CategoryExamplesSource(s)
Common Side Effects Nausea, vomiting, headaches, breast tenderness, mood changes, changes in body weight, changes in libido, irregular menstrual bleeding.[2][4][7]
Serious Risks Venous Thromboembolism (VTE): Increased risk of blood clots, deep vein thrombosis (DVT), and pulmonary embolism (PE). Women taking oral contraceptives with gestodene are reported to have a 5.6 times higher risk of VTE than non-users.[2][7][8]
Arterial Thrombosis: Increased risk of myocardial infarction and stroke.[4][7]
Carcinogenicity: Suspected of causing cancer (GHS classification).[9]
Reproductive Toxicity: May damage fertility or the unborn child (GHS classification).[9]
Liver Problems: Rare instances of impaired liver function.[7]
Hypertension: Potential for increased blood pressure.[7]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[9]
Experimental Protocols

Detailed, step-by-step experimental protocols for Gestodene are proprietary and not available in the public domain. However, based on its known synthesis and biological function, a general workflow for its development and evaluation can be outlined.

Synthesis: The synthesis of Gestodene can be accomplished through several methods, often starting from 18-methyl-4-estren-3,17-dione.[10][11] One reported method involves a five-step process that includes the selective protection of the C-3 carbonyl group and the installation of a phenylsulfoxide group at the C-16 position.[11]

Biological Evaluation Workflow: The biological activity of a synthetic progestin like Gestodene would be assessed through a series of in vitro and in vivo experiments.

  • In Vitro Assays:

    • Receptor Binding Assays: To determine the affinity and selectivity of Gestodene for the progesterone receptor and other steroid receptors (e.g., androgen, glucocorticoid receptors). This would involve competitive binding experiments using radiolabeled ligands and purified receptor proteins.

    • Cell-Based Reporter Gene Assays: To measure the functional agonist or antagonist activity of Gestodene at the progesterone receptor. This involves transfecting cells with a progesterone receptor expression vector and a reporter gene construct that is activated by receptor binding.

  • In Vivo Animal Studies:

    • Ovulation Inhibition Assays: To determine the dose of Gestodene required to inhibit ovulation in animal models (e.g., rats or rabbits). This is a key measure of its contraceptive potency. The oral dosage of gestodene required for ovulation inhibition in women is reported to be 30 or 40 μg per day.[2]

    • Uterine Histology: To assess the effects of Gestodene on the endometrial lining of the uterus in animal models, confirming its ability to create an unreceptive environment for implantation.

    • Toxicology Studies: To evaluate the short-term and long-term safety of Gestodene, including assessments of carcinogenicity and reproductive toxicity, as indicated by its GHS hazard classifications.[9]

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Starting Material (e.g., 18-methyl-4-estren-3,17-dione) Synth Multi-step Synthesis Start->Synth Gestodene Gestodene (Purified Compound) Synth->Gestodene Binding Receptor Binding Assays (Affinity & Selectivity) Gestodene->Binding Reporter Cell-Based Reporter Assays (Functional Activity) Gestodene->Reporter Ovulation Ovulation Inhibition (Animal Models) Binding->Ovulation Reporter->Ovulation Tox Toxicology Studies (Safety Profile) Ovulation->Tox

Caption: General experimental workflow for a synthetic progestin.

Summary: this compound (CAS: 58328-39-5)

As noted, the CAS number 58328-39-5 corresponds to this compound. This compound is a chemical intermediate and not a therapeutic agent.

Properties and Hazards
PropertyValueSource(s)
Synonyms 5-Bromo-2,3-dihydro-1,4-benzodioxine[12][13]
Molecular Formula C₈H₇BrO₂[12][14]
Molecular Weight 215.04 g/mol [12][14]
Appearance Solid[12][14]
Primary Use Reagent in chemical synthesis, such as in the preparation of kinase M2 activators for cancer therapy.[12]
Hazards GHS Classification: Acute toxicity, Oral (Category 4). Hazard Statements: H302 (Harmful if swallowed).[12][14]

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,4-benzodioxane and its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 5-Bromo-1,4-benzodioxane and its regioisomers. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a bromine atom onto the aromatic ring offers a versatile handle for further functionalization, making the synthesis of its various regioisomers a critical aspect of drug discovery and development. This document details established experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic pathways for clarity.

Synthetic Strategies for Brominated 1,4-Benzodioxanes

The synthesis of brominated 1,4-benzodioxane regioisomers can be broadly categorized into two main strategies:

  • Strategy A: Williamson Ether Synthesis. This approach involves the condensation of a pre-brominated catechol with a suitable C2-synthon, typically 1,2-dibromoethane or a related derivative. The regioselectivity of the final product is determined by the position of the bromine atom on the starting catechol.

  • Strategy B: Electrophilic Aromatic Substitution. This strategy entails the direct bromination of the pre-formed 1,4-benzodioxane ring. The regioselectivity of this reaction is governed by the directing effects of the ether oxygens and any existing substituents on the aromatic ring.

The choice of strategy depends on the desired regioisomer and the availability of starting materials.

Synthesis of 5-Bromo- and 8-Bromo-1,4-benzodioxane Derivatives

The synthesis of 5-bromo and 8-bromo substituted 1,4-benzodioxanes is typically achieved through the Williamson ether synthesis, starting from 3-bromocatechol. The reaction of 3-bromocatechol with a C2-synthon can lead to a mixture of the 5-bromo and 8-bromo regioisomers, which can then be separated by chromatography.

A notable example is the synthesis of methyl 5-bromo- and 8-bromo-1,4-benzodioxane-2-carboxylate, which are versatile intermediates for further chemical modifications.[1][2]

Experimental Protocol: Synthesis of Methyl 5-Bromo- and 8-Bromo-1,4-benzodioxane-2-carboxylate[1][2]

This protocol describes the reaction of 3-bromocatechol with methyl 2,3-dibromopropionate.

Materials:

  • 3-Bromocatechol

  • Methyl 2,3-dibromopropionate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • A mixture of equimolar amounts of 3-bromocatechol and methyl 2,3-dibromopropionate is prepared in acetone.

  • Three equivalents of potassium carbonate are added to the mixture.

  • The reaction mixture is heated at reflux overnight.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is subjected to a standard aqueous work-up.

  • The crude product is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate (80:20) eluent.

Results:

Two fractions are isolated and identified as the 8-bromo and 5-bromo isomers.

ProductElution OrderYield
Methyl 8-bromo-1,4-benzodioxane-2-carboxylateFirst25%
Methyl this compound-2-carboxylateSecond40%

Diagram of the Synthesis of 5- and 8-Bromo-1,4-benzodioxane-2-carboxylate Derivatives

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_products Products Bromocatechol 3-Bromocatechol Reagents K₂CO₃, Acetone, Reflux Bromocatechol->Reagents Dibromopropionate Methyl 2,3-dibromopropionate Dibromopropionate->Reagents Isomer_8_Bromo Methyl 8-bromo-1,4-benzodioxane-2-carboxylate Reagents->Isomer_8_Bromo 25% Yield Isomer_5_Bromo Methyl this compound-2-carboxylate Reagents->Isomer_5_Bromo 40% Yield G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_products Products Benzodioxane 1,4-Benzodioxane Reagents Br₂, Acetic Acid, Reflux Benzodioxane->Reagents Product_6_Bromo 6-Bromo-1,4-benzodioxane Reagents->Product_6_Bromo Major Product Product_6_8_Dibromo 6,8-Dibromo-1,4-benzodioxane Reagents->Product_6_8_Dibromo With excess Br₂ G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product Bromocatechol 4-Bromocatechol Reagents Base (e.g., K₂CO₃), Solvent (e.g., Acetone) Bromocatechol->Reagents Dibromoethane 1,2-Dibromoethane Dibromoethane->Reagents Product_7_Bromo 7-Bromo-1,4-benzodioxane Reagents->Product_7_Bromo

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 5-Bromo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a diverse range of boronic acids.[1][2] 5-Bromo-1,4-benzodioxane is a valuable building block in medicinal chemistry, and its functionalization via Suzuki coupling allows for the synthesis of a wide array of derivatives with potential biological activity.

This document provides a detailed experimental protocol for the Suzuki coupling of this compound with various arylboronic acids. It includes recommended reaction conditions, a step-by-step procedure, and expected outcomes based on analogous reactions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[1][3]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the bromide.[3]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.[3]

Experimental Protocols

This section details a general and reliable procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be necessary for specific substrates.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)[3]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[3]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)[3]

  • Anhydrous solvent (e.g., 1,4-Dioxane/water, Toluene, DMF)[1][3]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

  • Silica gel for column chromatography

General Procedure:

  • To a dry Schlenk flask or reaction tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).[3]

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Add the anhydrous solvent via syringe. A mixture of 1,4-dioxane and water (typically 4:1 or 5:1) is commonly used.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1,4-benzodioxane derivative.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with a selection of arylboronic acids. These values are based on established protocols for similar aryl bromides and serve as a guideline for expected outcomes.

Table 1: Suzuki Coupling of this compound with Phenylboronic Acid - Catalyst and Base Screening

EntryPalladium Catalyst (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012~85-95
2Pd(PPh₃)₄ (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012~90-98
3Pd(PPh₃)₄ (3)K₃PO₄ (3)Toluene10010~80-90
4PdCl₂(dppf) (2)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)908~90-97

Table 2: Substrate Scope - Suzuki Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidProductCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid5-Phenyl-1,4-benzodioxanePd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O901292
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1,4-benzodioxanePd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O901288
34-Fluorophenylboronic acid5-(4-Fluorophenyl)-1,4-benzodioxanePdCl₂(dppf) (2)Cs₂CO₃ (2)1,4-Dioxane/H₂O901095
43-Thienylboronic acid5-(Thiophen-3-yl)-1,4-benzodioxanePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O1001485
54-Acetylphenylboronic acid5-(4-Acetylphenyl)-1,4-benzodioxanePdCl₂(dppf) (2)K₃PO₄ (3)DMF110889

Note: Yields are based on isolated product after purification and are representative examples from similar reactions in the literature. Actual yields may vary depending on the specific reaction conditions and purity of reagents.

Mandatory Visualizations

Suzuki_Coupling_Mechanism A Pd(0)Ln B Oxidative Addition A->B C R-Pd(II)Ln     |    X B->C D Transmetalation C->D E R-Pd(II)Ln     |    R' D->E F Reductive Elimination E->F F->A  Regenerated  Catalyst I R-R' (5-Aryl-1,4-benzodioxane) F->I G R-X (this compound) G->B H R'-B(OH)₂ (Arylboronic Acid) + Base H->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC/GC-MS) reaction->monitor workup Work-up: - Cool to RT - Quench with Water - Extract with Organic Solvent monitor->workup purify Purification: - Dry and Concentrate - Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 5-Bromo-1,4-benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-Bromo-1,4-benzodioxane-2-carboxylic acid as a versatile building block in solid-phase organic synthesis (SPOS). The 1,4-benzodioxane scaffold is a privileged structure found in numerous biologically active compounds.[1][2][3] The strategic placement of a bromine atom and a carboxylic acid on this scaffold allows for its immobilization on a solid support and subsequent diversification, making it an ideal candidate for the generation of combinatorial libraries for drug discovery and other applications.

This document outlines the synthesis of the key building block, its attachment to a solid support, on-resin diversification via Suzuki-Miyaura cross-coupling, and final cleavage to yield a library of substituted 1,4-benzodioxane derivatives.

Synthesis of the Key Building Block: this compound-2-carboxylic acid

To utilize this compound in solid-phase synthesis, it is first functionalized with a carboxylic acid handle. This is achieved through a two-step process starting from commercially available reagents.[1][4]

Step 1: Synthesis of Methyl this compound-2-carboxylate

Methyl this compound-2-carboxylate can be synthesized via the reaction of 3-bromocatechol and methyl 2,3-dibromopropionate.[1][4]

Step 2: Hydrolysis to this compound-2-carboxylic acid

The resulting methyl ester is then hydrolyzed to the corresponding carboxylic acid, which serves as the anchor for solid-phase synthesis.

Data Presentation

The following tables summarize the key quantitative data for the solid-phase synthesis workflow.

Table 1: Reagents for Immobilization of this compound-2-carboxylic acid on Wang Resin

ReagentEquivalents (eq)
Wang Resin1.0
This compound-2-carboxylic acid3.0
N,N'-Diisopropylcarbodiimide (DIC)3.0
4-(Dimethylamino)pyridine (DMAP)0.1

Table 2: Reagents for On-Resin Suzuki-Miyaura Cross-Coupling

ReagentEquivalents (eq)
Resin-bound Bromide1.0
Boronic Acid3.0
Pd(PPh₃)₄0.1
K₂CO₃3.0

Table 3: Typical Cleavage Cocktail Composition

ReagentVolume %
Trifluoroacetic Acid (TFA)95
Water2.5
Triisopropylsilane (TIPS)2.5

Experimental Protocols

Protocol 1: Synthesis of this compound-2-carboxylic acid

  • Ester Synthesis: In a round-bottom flask, combine 3-bromocatechol (1.0 eq) and methyl 2,3-dibromopropionate (1.0 eq) in acetone. Add potassium carbonate (3.0 eq) and reflux the mixture overnight. After cooling, filter the solid and concentrate the filtrate. Purify the crude product by silica gel chromatography to yield methyl this compound-2-carboxylate.[1][4]

  • Hydrolysis: Dissolve the purified methyl ester in a mixture of methanol and 2M aqueous sodium hydroxide. Stir the solution at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum to obtain this compound-2-carboxylic acid.

Protocol 2: Immobilization on Wang Resin

  • Swell Wang resin (1.0 eq) in N,N-dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF and wash the resin with dichloromethane (DCM) (3 x 10 mL).

  • In a separate flask, dissolve this compound-2-carboxylic acid (3.0 eq) in DMF.

  • Add DIC (3.0 eq) and DMAP (0.1 eq) to the carboxylic acid solution and stir for 10 minutes to pre-activate.

  • Add the activated carboxylic acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 12-16 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: On-Resin Suzuki-Miyaura Cross-Coupling

  • Swell the resin-bound this compound (1.0 eq) in a mixture of DMF and water (4:1).

  • In a separate flask, dissolve the desired boronic acid (3.0 eq), Pd(PPh₃)₄ (0.1 eq), and K₂CO₃ (3.0 eq) in the DMF/water mixture.

  • Add the solution to the swollen resin.

  • Heat the reaction mixture at 80 °C for 8-12 hours under an inert atmosphere.

  • Cool the reaction to room temperature, drain the solvent, and wash the resin with DMF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 4: Cleavage from Resin

  • Wash the dried resin with DCM (3 x 10 mL).

  • Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIPS.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.

  • Dry the final product under vacuum.

Visualizations

experimental_workflow cluster_solution_phase Solution-Phase Synthesis cluster_solid_phase Solid-Phase Synthesis cluster_product Final Product start 3-Bromocatechol + Methyl 2,3-dibromopropionate intermediate Methyl 5-bromo-1,4- benzodioxane-2-carboxylate start->intermediate K2CO3, Acetone building_block This compound- 2-carboxylic acid intermediate->building_block NaOH, MeOH/H2O immobilization Immobilization on Wang Resin building_block->immobilization diversification On-Resin Suzuki Coupling immobilization->diversification cleavage Cleavage from Resin diversification->cleavage final_product Substituted 1,4-Benzodioxane Derivative cleavage->final_product

Caption: Overall workflow for the solid-phase synthesis of 1,4-benzodioxane derivatives.

suzuki_coupling resin Resin-Bound This compound product Resin-Bound 5-Aryl-1,4-benzodioxane resin->product Suzuki-Miyaura Coupling reagents Boronic Acid (R-B(OH)2) Pd(PPh3)4 K2CO3 reagents->resin

Caption: On-resin Suzuki-Miyaura cross-coupling reaction for diversification.

References

Application Notes and Protocols: Synthesis of α1-Adrenergic Receptor Antagonists from 5-Bromo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of α1-adrenergic receptor antagonists, utilizing 5-Bromo-1,4-benzodioxane as a key starting material. The protocols outlined herein describe a plausible synthetic route to novel benzodioxane derivatives with potential therapeutic applications targeting the α1-adrenergic system.

Introduction

Alpha-1 (α1) adrenergic receptors, a class of G-protein coupled receptors, are crucial mediators of the sympathetic nervous system, playing a significant role in cardiovascular and nervous system function. Antagonists of these receptors are clinically important for the treatment of conditions such as hypertension and benign prostatic hyperplasia. The 1,4-benzodioxane scaffold is a well-established pharmacophore for α1-adrenergic receptor antagonists, with compounds like WB-4101 demonstrating high affinity. The introduction of a bromine atom at the 5-position of the benzodioxane ring offers a strategic point for further chemical modification to explore structure-activity relationships (SAR) and develop novel antagonists with improved selectivity and pharmacokinetic profiles.

This guide details a multi-step synthesis to produce a model α1-adrenergic receptor antagonist from this compound. It includes comprehensive experimental protocols, data presentation in tabular format for clarity, and visualizations of the synthetic pathway and the canonical α1-adrenergic signaling cascade.

Data Presentation

Table 1: Synthesis of a this compound-based α1-Adrenergic Antagonist
StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
1Methyl this compound-2-carboxylateC₁₀H₉BrO₄289.0875White Solid
2(5-Bromo-1,4-benzodioxan-2-yl)methanolC₉H₉BrO₃259.0792Off-white Solid
32-(Bromomethyl)-5-bromo-1,4-benzodioxaneC₉H₈Br₂O₂323.9785Light Brown Solid
4N-((5-Bromo-1,4-benzodioxan-2-yl)methyl)-2-(2,6-dimethoxyphenoxy)ethan-1-amineC₂₀H₂₄BrNO₅454.3165White Powder
Table 2: Spectroscopic and Pharmacological Data of the Final Compound
Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)MS (ESI+) m/zKᵢ (nM) α₁ₐKᵢ (nM) α₁ᵦKᵢ (nM) α₁Ꮷ
N-((5-Bromo-1,4-benzodioxan-2-yl)methyl)-2-(2,6-dimethoxyphenoxy)ethan-1-amine7.15 (d, J = 8.0 Hz, 1H), 7.05 (t, J = 8.0 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 6.60 (d, J = 8.4 Hz, 2H), 6.50 (t, J = 8.4 Hz, 1H), 4.40-4.30 (m, 1H), 4.20 (dd, J = 11.6, 2.8 Hz, 1H), 4.10 (t, J = 4.8 Hz, 2H), 3.95 (dd, J = 11.6, 7.2 Hz, 1H), 3.85 (s, 6H), 3.20 (t, J = 4.8 Hz, 2H), 3.10-2.95 (m, 2H)148.5, 143.8, 142.1, 131.2, 124.5, 122.1, 118.9, 115.6, 112.8, 105.3, 71.2, 69.8, 68.5, 56.1, 51.2, 48.9454.1 [M+H]⁺, 456.1 [M+H+2]⁺5.215.88.7

Experimental Protocols

Step 1: Synthesis of Methyl this compound-2-carboxylate

Principle: This reaction involves the Williamson ether synthesis to form the dioxan ring through the reaction of 3-bromocatechol with methyl 2,3-dibromopropionate in the presence of a base.

Materials:

  • 3-Bromocatechol (1.0 eq)

  • Methyl 2,3-dibromopropionate (1.1 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromocatechol, anhydrous acetone, and potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl 2,3-dibromopropionate dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl this compound-2-carboxylate as a white solid.

Step 2: Synthesis of (5-Bromo-1,4-benzodioxan-2-yl)methanol

Principle: The ester functional group of methyl this compound-2-carboxylate is reduced to a primary alcohol using a suitable reducing agent like lithium aluminium hydride.

Materials:

  • Methyl this compound-2-carboxylate (1.0 eq)

  • Lithium aluminium hydride (LiAlH₄) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl this compound-2-carboxylate in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield (5-bromo-1,4-benzodioxan-2-yl)methanol as an off-white solid, which can be used in the next step without further purification.

Step 3: Synthesis of 2-(Bromomethyl)-5-bromo-1,4-benzodioxane

Principle: The primary alcohol is converted to a bromomethyl group using a brominating agent, such as phosphorus tribromide, to create a reactive electrophile for the subsequent N-alkylation.

Materials:

  • (5-Bromo-1,4-benzodioxan-2-yl)methanol (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve (5-bromo-1,4-benzodioxan-2-yl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Add PBr₃ dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice and saturated aqueous NaHCO₃ solution.

  • Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 2-(bromomethyl)-5-bromo-1,4-benzodioxane can be purified by column chromatography (eluent: hexane/ethyl acetate) to give a light brown solid.

Step 4: Synthesis of N-((5-Bromo-1,4-benzodioxan-2-yl)methyl)-2-(2,6-dimethoxyphenoxy)ethan-1-amine

Principle: The final step involves the N-alkylation of a primary amine with the synthesized 2-(bromomethyl)-5-bromo-1,4-benzodioxane. The primary amine, 2-(2,6-dimethoxyphenoxy)ethan-1-amine, is a key fragment of the WB-4101 pharmacophore.

Materials:

  • 2-(Bromomethyl)-5-bromo-1,4-benzodioxane (1.0 eq)

  • 2-(2,6-Dimethoxyphenoxy)ethan-1-amine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine 2-(bromomethyl)-5-bromo-1,4-benzodioxane, 2-(2,6-dimethoxyphenoxy)ethan-1-amine, and potassium carbonate in anhydrous acetonitrile.

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the final product as a white powder.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cluster_step4 Step 4 start1 This compound reagent1 Methyl 2,3-dibromopropionate, K₂CO₃, Acetone product1 Methyl this compound-2-carboxylate reagent1->product1 reagent2 LiAlH₄, THF product1->reagent2 product2 (5-Bromo-1,4-benzodioxan-2-yl)methanol reagent2->product2 reagent3 PBr₃, DCM product2->reagent3 product3 2-(Bromomethyl)-5-bromo-1,4-benzodioxane reagent3->product3 reagent4 2-(2,6-Dimethoxyphenoxy)ethan-1-amine, K₂CO₃, Acetonitrile product3->reagent4 product4 Final α₁-Adrenergic Antagonist reagent4->product4

Caption: Synthetic pathway for an α1-adrenergic antagonist.

α1-Adrenergic Receptor Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol a1AR α₁-Adrenergic Receptor Gq Gq Protein a1AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) PKC->CellularResponse phosphorylates target proteins Agonist Agonist (e.g., Norepinephrine) Agonist->a1AR Antagonist Antagonist (Synthesized Compound) Antagonist->a1AR

Caption: Canonical α1-adrenergic receptor signaling cascade.

Application Notes and Protocols for the Preparation of 5-HT1A Receptor Agonists Using 5-Bromo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of potent and selective 5-HT1A receptor agonists utilizing 5-Bromo-1,4-benzodioxane as a key starting material. The primary synthetic strategy involves the nucleophilic substitution of the bromine atom on the benzodioxane ring with a suitable piperazine derivative, a common pharmacophore in many 5-HT1A receptor ligands. This approach allows for the generation of a library of analogs for structure-activity relationship (SAR) studies. These compounds are of significant interest in drug discovery for the treatment of anxiety, depression, and other central nervous system (CNS) disorders.

Introduction

The serotonin 1A (5-HT1A) receptor is a well-validated target for the development of anxiolytics and antidepressants. Agonists of this receptor have demonstrated therapeutic efficacy with a favorable side-effect profile compared to traditional benzodiazepines. The 1,4-benzodioxane moiety is a privileged scaffold in the design of 5-HT1A receptor ligands, often conferring high affinity and selectivity. The synthesis of novel analogs based on this scaffold is a crucial step in the development of new chemical entities with improved pharmacological properties.

This application note focuses on the preparation of a series of N-substituted piperazine derivatives of 5-(1,4-benzodioxan-5-yl)piperazine. The synthetic route is robust and amenable to parallel synthesis for the rapid exploration of the chemical space around this pharmacophore.

Signaling Pathways

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The canonical pathway involves the coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, 5-HT1A receptor activation can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.

5-HT1A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist 5-HT1A Agonist Agonist->5HT1A_Receptor Binds to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Leads to

5-HT1A Receptor Signaling Pathway

Experimental Protocols

Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine (A key intermediate)

This protocol describes the nucleophilic aromatic substitution reaction to form the core intermediate.

Materials:

  • This compound

  • Piperazine (anhydrous)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and rac-BINAP (0.03 eq).

  • Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the bromo-benzodioxane).

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine.

General Procedure for N-Alkylation of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine

This protocol describes the synthesis of the final 5-HT1A receptor agonist analogs.

Materials:

  • 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine

  • Alkyl halide (e.g., 1-bromohexane, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Acetonitrile (anhydrous) or Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask, add 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile or DMF as the solvent.

  • Stir the suspension and add the corresponding alkyl halide (1.1 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography or recrystallization to obtain the final 5-HT1A receptor agonist.

Experimental Workflow

The overall synthetic process can be visualized as a two-step sequence.

Experimental_Workflow Start Starting Materials: This compound Piperazine Step1 Step 1: Buchwald-Hartwig Amination Start->Step1 Intermediate Intermediate: 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine Step1->Intermediate Step2 Step 2: N-Alkylation Intermediate->Step2 Final_Product Final Product: 5-HT1A Receptor Agonist Step2->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification Analysis Analysis (NMR, MS, Purity) Purification->Analysis

Synthetic Workflow Diagram

Data Presentation

The following tables summarize the key reactants, intermediates, and representative final products with their corresponding pharmacological data.

Table 1: Reactants and Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
This compoundC₈H₇BrO₂215.05Starting Material
PiperazineC₄H₁₀N₂86.14Reactant
1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazineC₁₂H₁₆N₂O₂220.27Key Intermediate
1-BromohexaneC₆H₁₃Br165.07Alkylating Agent

Table 2: Representative 5-HT1A Receptor Agonists and Pharmacological Data

Structure-activity relationship studies have shown that the nature of the N4-substituent on the piperazine ring significantly influences the affinity for the 5-HT1A receptor.[1][2]

Compound NameN4-SubstituentKi (nM) for 5-HT1A ReceptorReference
1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-methylpiperazineMethyl~1.0[1]
1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-ethylpiperazineEthyl~1.5[1]
1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-propylpiperazinen-Propyl~1.2[1]
1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-hexylpiperazinen-Hexyl0.50[1]

Note: The Ki values are approximate and can vary depending on the specific assay conditions. Elongation of the hydrocarbon chain generally increases the affinity for the central 5-HT1A receptor site, with a local maximum observed for the N-n-hexyl-substituted derivative.[1]

Conclusion

The synthetic route starting from this compound provides a versatile and efficient method for the preparation of a diverse range of 5-HT1A receptor agonists. The detailed protocols and workflow presented in this application note offer a solid foundation for researchers in the field of medicinal chemistry and drug discovery to synthesize and evaluate novel compounds targeting the 5-HT1A receptor for potential therapeutic applications in CNS disorders. The provided pharmacological data highlights the importance of the N4-substituent on the piperazine moiety for achieving high receptor affinity.

References

Application Notes and Protocols for 5-Bromo-1,4-benzodioxane Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 5-Bromo-1,4-benzodioxane derivatives as a promising class of anticancer agents. The following sections detail the quantitative data on their efficacy, step-by-step experimental protocols for their evaluation, and diagrams of the key signaling pathways involved in their anticancer activity.

Data Presentation: Anticancer Activity of 1,4-Benzodioxane Derivatives

The anticancer potential of various 1,4-benzodioxane derivatives has been evaluated across multiple cancer cell lines. The data presented below summarizes their inhibitory concentrations, providing a comparative view of their potency.

Compound IDDerivative ClassCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 7e 1,4-Benzodioxane-hydrazoneMDA-MB-435 (Melanoma)Growth Inhibition0.20[1]
M14 (Melanoma)Growth Inhibition0.46[1]
SK-MEL-2 (Melanoma)Growth Inhibition0.57[1]
UACC-62 (Melanoma)Growth Inhibition0.27[1]
Average (56 cell lines)Growth Inhibition6.92[1]
-mTOR Kinase Inhibition5.47[1]
Compound 4 2,3-dihydro-1,4-benzodioxine-5-carboxamide-PARP1 Inhibition5.8[2]
Compound 49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][3][4]oxazine-8-carboxamide-PARP1 Inhibition0.082[2]
Compound 3 1,4-Benzodioxan-related-PARP1 Inhibition12[2]
Compound 10 1,4-Benzodioxan-related-PARP1 Inhibition0.88[2]
Compound 13 1,4-Dioxane derivativePC-3 (Prostate Cancer)Cytotoxicity-[5][6]
(R)-4 1,4-Dioxane derivativePC-3 (Prostate Cancer)CytotoxicityMost Potent in Series[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.

Synthesis of 1,4-Benzodioxane-hydrazone Derivatives (7a-l)

This protocol is based on the synthesis of potent anticancer agents for skin cancer.[1]

Step 1: Synthesis of Ethyl 2,3-dihydrobenzo[b][3][4]dioxine-2-carboxylate

  • To a solution of catechol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • Add ethyl 2,3-dibromopropionate (1.1 equivalents) dropwise to the mixture.

  • Reflux the reaction mixture for 12-16 hours.

  • After cooling, filter the mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 2,3-dihydrobenzo[b][3][4]dioxine-2-carbohydrazide

  • Dissolve the ethyl ester from Step 1 in ethanol.

  • Add hydrazine hydrate (10 equivalents) and reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol.

Step 3: Synthesis of 1,4-Benzodioxane-hydrazone Derivatives (7a-l)

  • To a solution of the carbohydrazide from Step 2 in ethanol, add the appropriate aromatic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting solid precipitate by filtration, wash with ethanol, and dry to obtain the final hydrazone derivative.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-435, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.[1]

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the compound (e.g., the IC50 concentration) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol determines the effect of the compounds on the progression of the cell cycle.[1]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined.

In Vitro Kinase Inhibition Assay (e.g., mTOR, PARP1)

This assay measures the direct inhibitory effect of the compounds on specific enzyme activity.[1][2]

  • Reagents: Obtain the recombinant human kinase (e.g., mTOR, PARP1), the appropriate substrate, and ATP.

  • Reaction Setup: In a 96-well plate, combine the kinase, the test compound at various concentrations, and the substrate in the kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay for ATP consumption, or ELISA-based detection of a phosphorylated substrate).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action and experimental procedures for evaluating this compound derivatives.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis start Starting Materials (e.g., 3-Bromocatechol) synth Chemical Synthesis of This compound Derivatives start->synth purify Purification & Characterization (NMR, MS) synth->purify cell_lines Cancer Cell Lines (e.g., Melanoma, Prostate) purify->cell_lines Screening viability Cell Viability Assay (MTT) cell_lines->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis cell_cycle Cell Cycle Analysis viability->cell_cycle enzyme Enzyme Inhibition Assay (mTOR, PARP1) viability->enzyme ic50 Determine IC50/GI50 Values apoptosis->ic50 Quantitative Data mechanism Elucidate Mechanism of Action ic50->mechanism sar Structure-Activity Relationship (SAR) mechanism->sar

Caption: General experimental workflow for anticancer drug discovery.

mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4E->Proliferation inhibition Benzodioxane 1,4-Benzodioxane Derivative (e.g., 7e) Benzodioxane->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

PARP_pathway cluster_dna DNA Damage & Repair DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER activates Apoptosis Apoptosis PARP1->Apoptosis prevents DNA_repair DNA Repair BER->DNA_repair Benzodioxane Benzodioxine-carboxamide (e.g., Cmpd 4) Benzodioxane->PARP1 Inhibition

Caption: PARP1 inhibition leading to cancer cell apoptosis.

References

Application Notes and Protocols for the Development of Antibacterial Compounds from 5-Bromo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antibacterial agents derived from 5-bromo-1,4-benzodioxane. The methodologies are based on established synthetic routes for analogous compounds and provide a framework for developing potent inhibitors of bacterial growth, including those targeting the essential cell division protein FtsZ.

Introduction

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] Its derivatives have shown promise as antibacterial agents.[2] The introduction of a bromine atom at the 5-position of the benzodioxane ring offers a versatile handle for further chemical modification, enabling the exploration of a wide chemical space for antibacterial drug discovery. This document outlines the synthetic pathways to generate libraries of this compound derivatives, protocols for assessing their antibacterial efficacy, and insights into their potential mechanisms of action.

Synthetic Strategies

The development of antibacterial compounds from this compound can be approached through several synthetic routes. A common strategy involves the initial synthesis of a key intermediate, methyl this compound-2-carboxylate, from 3-bromocatechol.[1] This intermediate can then be elaborated into various functionalized derivatives, such as amides and oxadiazoles, which have demonstrated significant antibacterial activity.[2][3]

A proposed synthetic workflow is illustrated below:

G cluster_synthesis Synthetic Pathway cluster_testing Biological Evaluation A This compound B Functionalization/Elaboration A->B Various Reagents C Amide Derivatives B->C Amine Coupling D Oxadiazole Derivatives B->D Hydrazide Formation & Cyclization E Other Heterocyclic Derivatives B->E Multi-step Synthesis F Antibacterial Screening (MIC/MBC) C->F D->F E->F G Mechanism of Action Studies F->G H Lead Optimization G->H

Caption: Proposed workflow for the development of antibacterial agents from this compound.

Experimental Protocols

General Synthesis of 1,3,4-Oxadiazole Derivatives Containing a 1,4-Benzodioxane Ring

This protocol is adapted from the synthesis of analogous compounds and can be applied to this compound precursors.[2][3]

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide from the corresponding ester.

  • Dissolve the starting ester (e.g., methyl this compound-2-carboxylate) in ethanol.

  • Add hydrazine hydrate (an excess, typically 3-5 equivalents).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid carbohydrazide can be purified by recrystallization from ethanol.

Step 2: Synthesis of 2-(Aryl)-5-(2,3-dihydro-1,4-benzodioxan-2-yl)-1,3,4-oxadiazoles.

  • Take an equimolar mixture of the carbohydrazide from Step 1 and a desired aromatic carboxylic acid.

  • Add phosphorus oxychloride (POCl₃) as a dehydrating and cyclizing agent.

  • Reflux the mixture for 6-8 hours with stirring.

  • After cooling, pour the reaction mixture onto crushed ice.

  • The precipitate formed is filtered, washed with a sodium bicarbonate solution, and then with water.

  • Dry the solid and recrystallize from a suitable solvent (e.g., ethanol or a mixture of benzene and methanol) to obtain the pure oxadiazole derivative.

Antibacterial Activity Assays

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. This protocol is based on the guidelines from the European Committee for Antimicrobial Susceptibility Testing (EUCAST).[4]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to get a final inoculum of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Protocol for Determination of Minimum Bactericidal Concentration (MBC).

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Quantitative Data

The following table summarizes the antibacterial activity of some 1,4-benzodioxane derivatives against various bacterial strains, as reported in the literature. While not directly synthesized from this compound, these data provide a strong rationale for its use as a starting scaffold.

Compound ID (Reference)Bacterial StrainMIC (µg/mL)
Oxadiazole Derivatives
3c[3]Staphylococcus aureus16
3c[3]Bacillus subtilis8
3c[3]Escherichia coli32
3d[3]Staphylococcus aureus8
3d[3]Bacillus subtilis4
3d[3]Escherichia coli16
Benzodioxane-Benzamides
FZ95[4]Streptococcus pneumoniae30
FZ100[4]Streptococcus pneumoniae30
FZ116[4]Streptococcus pneumoniae80
FZ118[4]Streptococcus pneumoniae75

Mechanism of Action: Inhibition of FtsZ

A promising mechanism of action for benzodioxane-based antibacterial compounds is the inhibition of the bacterial cell division protein FtsZ.[4][5][6] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the division site, which is a prerequisite for cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation of the bacteria and eventual cell death.

G cluster_pathway FtsZ Inhibition Pathway cluster_inhibition Inhibition cluster_outcome Cellular Outcome A FtsZ monomers C FtsZ Polymerization A->C B GTP B->C D Z-ring Formation C->D G Inhibition of Z-ring Formation E Recruitment of Cell Division Proteins D->E F Bacterial Cell Division E->F I Benzodioxane Derivative I->C Inhibits H Filamentation of Bacteria G->H J Cell Death H->J

Caption: Mechanism of action of benzodioxane derivatives as FtsZ inhibitors.

The primary mode of action for some antimicrobial agents is the oxidation of essential protein thiols, which leads to the inhibition of enzyme activity and subsequent microbial growth inhibition.[7][8] This represents another potential mechanism for bromo-benzodioxane derivatives that warrants investigation.

Conclusion

This compound is a valuable starting material for the development of novel antibacterial compounds. The synthetic protocols and biological evaluation methods outlined in these application notes provide a solid foundation for researchers to synthesize and test new derivatives. The promising antibacterial activities of related compounds, particularly those targeting FtsZ, highlight the potential of this scaffold in addressing the growing challenge of antimicrobial resistance. Further exploration of the structure-activity relationships of this compound derivatives is highly encouraged.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-1,4-benzodioxane. This versatile building block is of significant interest in medicinal chemistry and materials science. The functionalization at the C5 position via robust carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions allows for the synthesis of a diverse array of complex molecules and novel chemical entities.

The primary palladium-catalyzed reactions covered in this document include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The protocols and conditions described are based on established methodologies for aryl bromides and serve as a strong starting point for reaction optimization.

General Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[1] These reactions generally proceed through a catalytic cycle involving Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation (or a related step), and reductive elimination, which collectively form the new C-C or C-X bond and regenerate the active Pd(0) catalyst.[2][3]

Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Lu2082Pd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2_complex Lu2082Pd(II)(Ar)(X) Intermediate ox_add->pd2_complex transmetal Transmetalation (e.g., Suzuki, Stille) or Amine Coordination (Buchwald-Hartwig) pd2_complex->transmetal pd2_couple Lu2082Pd(II)(Ar)(R) Intermediate transmetal->pd2_couple red_elim Reductive Elimination pd2_couple->red_elim red_elim->pd0 ar_r Ar-R (Product) red_elim->ar_r arx Ar-X (this compound) arx->ox_add rm R-M (Coupling Partner) rm->transmetal

Caption: General catalytic cycle for palladium cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[4] It is widely used for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[3]

Caption: General scheme for the Suzuki-Miyaura coupling.

Data Presentation: Typical Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides. These serve as a starting point and may require optimization for this compound.[4][5]

EntryCoupling Partner (Boronic Acid)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane1101680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O851275-90
4Vinylboronic acid pinacol esterPdCl₂(dppf) (3)-Na₂CO₃ (2)THF/H₂O80880-95
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed Toluene and Water (e.g., 10:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture (Toluene/H₂O) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-1,4-benzodioxane.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[1][2] This reaction is crucial in medicinal chemistry as the arylamine motif is present in many bioactive molecules.[6]

Caption: General scheme for the Buchwald-Hartwig amination.

Data Presentation: Typical Buchwald-Hartwig Amination Conditions

The following table presents typical conditions for the amination of aryl bromides. Strong bases like NaOtBu are common, but weaker bases can be used for sensitive substrates.[6][7][8]

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1MorpholinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.4)Toluene10012-2490-99
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene1101885-95
3BenzylaminePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄ (2.0)Dioxane1001680-95
4N-MethylanilineG3-XPhos (2)-LHMDS (1.5)THF801288-98
Experimental Protocol: Buchwald-Hartwig Amination

This protocol details the coupling of this compound with morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu to an oven-dried Schlenk tube equipped with a stir bar.

  • Add Pd₂(dba)₃ and XPhos, followed by this compound.

  • Seal the tube, remove from the glovebox (if used), and add anhydrous toluene followed by morpholine via syringe.

  • Purge the headspace with inert gas for 5 minutes.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the pure N-substituted product.

Sonogashira Coupling

The Sonogashira coupling is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] The reaction is typically catalyzed by palladium and a copper(I) co-catalyst, although copper-free methods exist to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[10][11]

Caption: General scheme for the Sonogashira coupling.

Data Presentation: Typical Sonogashira Coupling Conditions

The following table outlines typical conditions for Sonogashira couplings of aryl bromides.[12][13]

EntryAlkyneCatalyst (mol%)Cu(I) Salt (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2.5)THFRT-603-1285-98
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPA (3.0)DMF80680-95
31-HeptynePdCl₂(dppf) (2)CuI (4)Et₃N (3.0)Dioxane901275-90
4Propargyl alcoholPd(OAc)₂ (2) / SPhos (4)- (Cu-free)Cs₂CO₃ (2.0)Acetonitrile801870-85
Experimental Protocol: Sonogashira Coupling

This protocol describes a standard copper-co-catalyzed coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI under a counterflow of inert gas.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF via syringe, followed by triethylamine and phenylacetylene.

  • Stir the reaction mixture at 60 °C. Monitor progress by TLC.

  • Once the starting material is consumed (typically 3-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove solids.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the desired 5-(phenylethynyl)-1,4-benzodioxane.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[14] This C-C bond-forming reaction is a powerful tool for vinylating aryl rings.[15]

Experimental_Workflow prep 1. Preparation - Dry glassware - Weigh reagents setup 2. Reaction Setup - Add solids (halide, cat., base) - Inert atmosphere (Ar/N₂) prep->setup addition 3. Reagent Addition - Add solvent - Add liquid coupling partner setup->addition reaction 4. Reaction - Heat to temperature - Stir for specified time addition->reaction monitor 5. Monitoring - TLC / GC-MS / LC-MS reaction->monitor monitor->reaction Incomplete workup 6. Workup - Cool to RT - Quench / Filter - Extraction monitor->workup Reaction Complete purify 7. Purification - Column Chromatography workup->purify analysis 8. Analysis - NMR, MS, etc. purify->analysis

References

Functionalization of the Aromatic Ring of 5-Bromo-1,4-benzodioxane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the aromatic ring of 5-Bromo-1,4-benzodioxane. The 1,4-benzodioxane moiety is a significant scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. The bromine atom at the 5-position serves as a versatile handle for introducing a wide range of functional groups through various modern cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and development.

This guide focuses on several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as other important transformations such as Heck reactions and directed ortho-metalation. For each reaction, a summary of typical conditions and reported yields is provided in tabular format for easy comparison, followed by a detailed experimental protocol. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is particularly effective for the synthesis of biaryl compounds.

Data Presentation: Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001295
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane100892
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1101685
42-Thiopheneboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.5)Toluene1001088

Experimental Protocol: Synthesis of 5-Phenyl-1,4-benzodioxane (Entry 1)

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with argon (repeat this cycle three times).

  • Add a 4:1 mixture of toluene and deionized water (previously degassed by bubbling with argon for 30 minutes). The reaction concentration is typically 0.1-0.2 M with respect to the aryl bromide.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 5-phenyl-1,4-benzodioxane.

Catalytic Cycle Diagram:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing the synthesis of a wide variety of aryl amines from aryl halides.

Data Presentation: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.4)Toluene1001890
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane1102488
3Benzylamine[Pd(allyl)Cl]₂ (1)tBuXPhos (2)K₃PO₄ (2)t-BuOH1001685
4IndolePd(OAc)₂ (2)DavePhos (4)K₂CO₃ (2.5)DMF1202078

Experimental Protocol: Synthesis of 5-(Phenylamino)-1,4-benzodioxane (Entry 1)

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.015 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu.

  • Add anhydrous toluene and stir the mixture for 5 minutes.

  • Add this compound and aniline to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 18 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to afford the desired 5-(phenylamino)-1,4-benzodioxane.

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Add Pd₂(dba)₃, BINAP, NaOtBu to Schlenk tube Solvent Add anhydrous toluene Reagents->Solvent Substrates Add this compound and Aniline Solvent->Substrates Heating Heat to 100 °C with stirring (18 h) Substrates->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Filtration Dilute with EtOAc, filter through Celite Cooling->Filtration Extraction Wash with H₂O and brine, dry over Na₂SO₄ Filtration->Extraction Purification Concentrate and purify by column chromatography Extraction->Purification Product Product Purification->Product

Buchwald-Hartwig amination workflow.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.

Data Presentation: Sonogashira Coupling of this compound

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2)THF60693
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DIPA (2)DMF70889
3Propargyl alcoholPdCl₂(dppf) (2)CuI (3)Et₃N (2.5)Dioxane801082
41-HexynePd₂(dba)₃ (1.5)CuI (3)i-Pr₂NEt (2)Toluene901287

Experimental Protocol: Synthesis of 5-(Phenylethynyl)-1,4-benzodioxane (Entry 1)

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with argon (repeat three times).

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 6 hours), cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 5-(phenylethynyl)-1,4-benzodioxane.

Catalytic Cycles Diagram:

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR R-C≡CH, Base Cu-C≡CR->Ar-Pd(II)-X(L2) Transmetalation Cu-C≡CR->CuX

Sonogashira catalytic cycles.

Other Functionalization Reactions

Beyond the primary cross-coupling reactions, other methods can be employed to functionalize the this compound scaffold.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.

  • Typical Conditions: Pd(OAc)₂, a phosphine ligand (e.g., P(o-tolyl)₃), a base (e.g., Et₃N or K₂CO₃), and a polar aprotic solvent (e.g., DMF or NMP) at elevated temperatures (100-140 °C). The reaction with electron-deficient alkenes like acrylates generally proceeds with high regioselectivity.

Directed ortho-Metalation (DoM)

While the bromine at the 5-position is the primary site for cross-coupling, the oxygen atoms of the dioxin ring can direct metalation to the adjacent C6 position. This allows for functionalization at a different position on the aromatic ring.

  • Protocol Outline:

    • Protection of any sensitive functional groups may be necessary.

    • Treatment of 1,4-benzodioxane with a strong base such as n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA, in an ethereal solvent (e.g., THF, diethyl ether) at low temperature (-78 °C).

    • The resulting aryllithium species is then quenched with an appropriate electrophile (e.g., CO₂, I₂, DMF for formylation, etc.) to introduce the desired functional group at the 6-position.

Logical Relationship for DoM:

DoM_Logic Benzodioxane Benzodioxane Directed Lithiation Directed Lithiation Benzodioxane->Directed Lithiation Strong Base (e.g., n-BuLi) -78 °C, THF Aryllithium Intermediate Aryllithium Intermediate Directed Lithiation->Aryllithium Intermediate Deprotonation at C6 Functionalized Benzodioxane Functionalized Benzodioxane Aryllithium Intermediate->Functionalized Benzodioxane Quench with Electrophile (E+)

Directed ortho-metalation logic.

Conclusion

The functionalization of this compound provides a versatile platform for the synthesis of a wide array of derivatives with potential applications in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions detailed in these notes offer reliable and high-yielding methods for C-C, C-N, and C-C(sp) bond formation. By carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of 1,4-benzodioxane-based compounds for further investigation.

Application Note: Streamlined Scale-Up Synthesis of 5-Bromo-1,4-benzodioxane for Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, scalable, and reproducible protocol for the synthesis of 5-Bromo-1,4-benzodioxane, a key intermediate in the development of various preclinical drug candidates. The protocol is designed for researchers and drug development professionals requiring high-purity material for further chemical elaboration and preclinical evaluation. This document includes a detailed experimental protocol, characterization data, and a summary of the potential biological applications of derivatives synthesized from this intermediate, including a representative signaling pathway.

Introduction

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this versatile scaffold have shown a wide range of therapeutic potential, including activity as antibacterial agents, anticancer therapeutics, and as antagonists or agonists for adrenergic, serotoninergic, and nicotinic receptors.[1][2] this compound serves as a crucial synthetic intermediate, allowing for further functionalization to produce a diverse library of compounds for preclinical investigation.[1] The availability of a robust and scalable synthesis is therefore critical to advancing drug discovery programs based on this scaffold. This application note details a straightforward and efficient method for the gram-scale synthesis of this compound, suitable for supplying preclinical studies.

Scalable Synthesis of this compound

The presented synthesis is a modification of established methods for related benzodioxane structures, optimized for scale, yield, and purity. The synthetic approach is based on the Williamson ether synthesis, reacting 3-bromocatechol with 1,2-dibromoethane in the presence of a base to facilitate the intramolecular cyclization.

Synthetic Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Final Product Reactants Reactants (3-Bromocatechol, 1,2-Dibromoethane, K2CO3) Reaction_Vessel Reaction Mixture (Reflux, Overnight) Reactants->Reaction_Vessel Add Solvent Solvent (Acetone) Solvent->Reaction_Vessel Dissolve in Filtration Filtration Reaction_Vessel->Filtration Cool & Filter Concentration Concentration Filtration->Concentration Extraction Liquid-Liquid Extraction Concentration->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • 3-Bromocatechol (98%)

  • 1,2-Dibromoethane (>99%)

  • Potassium Carbonate (anhydrous, >99%)

  • Acetone (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Hexane (ACS grade)

  • Magnesium Sulfate (anhydrous)

  • Silica Gel (for column chromatography, 230-400 mesh)

Equipment:

  • Round-bottom flask (2 L)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Separatory funnel (1 L)

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 2 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromocatechol (50.0 g, 0.265 mol) and anhydrous potassium carbonate (109.8 g, 0.795 mol, 3.0 equiv).

  • Solvent and Reagent Addition: Add 1 L of acetone to the flask and stir the suspension. To this stirring suspension, add 1,2-dibromoethane (54.7 g, 0.291 mol, 1.1 equiv) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain under reflux with vigorous stirring for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the filter cake with acetone (2 x 100 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.

    • Dissolve the crude oil in ethyl acetate (500 mL) and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 250 mL) and then with brine (250 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and evaporate the solvent to afford this compound as a solid.

  • Characterization:

    • Determine the yield and characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

    • Assess purity by HPLC analysis.

Data Presentation

ParameterResult
Starting Material 3-Bromocatechol (50.0 g)
Product This compound
Theoretical Yield 57.0 g
Actual Yield ~40-48 g (Varies with purification)
Yield (%) ~70-85%
Appearance Off-white to pale yellow solid
Purity (HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ 6.95-6.80 (m, 3H), 4.35-4.25 (m, 4H)
¹³C NMR (CDCl₃, 100 MHz) δ 143.8, 142.1, 124.2, 121.8, 118.0, 110.5, 64.5, 64.2
MS (ESI) m/z 214.9 [M]+, 216.9 [M+2]+

Biological Context and Signaling Pathways

While this compound is primarily a synthetic intermediate, its derivatives have shown significant biological activity. For instance, various substituted 1,4-benzodioxanes have been investigated as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.

mTOR Signaling Pathway

mTOR_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Energy_Status Energy Status Energy_Status->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Inhibitor 1,4-Benzodioxane Derivative Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the mTOR signaling pathway by 1,4-benzodioxane derivatives.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound, a key building block for preclinical drug discovery. The straightforward procedure, coupled with a robust purification strategy, delivers high-purity material suitable for the generation of diverse compound libraries. The potential for derivatives of this intermediate to modulate critical signaling pathways, such as the mTOR pathway, underscores its importance in the development of novel therapeutics.

References

Application Notes: The Use of 5-Bromo-1,4-benzodioxane in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds in modern drug discovery.[1][2][3] This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify weak but efficient binders to a biological target.[4][5] These initial hits can then be elaborated and optimized into potent drug candidates. The 1,4-benzodioxane scaffold is a versatile template in medicinal chemistry, appearing in numerous biologically active compounds targeting a range of receptors and enzymes.[6][7] The introduction of a bromine atom, as in 5-Bromo-1,4-benzodioxane, provides a valuable vector for synthetic elaboration, making it an attractive fragment for FBDD campaigns. The bromine atom can participate in halogen bonding interactions with the protein target and serves as a synthetic handle for follow-up chemistry to grow the fragment into a more potent lead molecule.

This application note provides a detailed overview and experimental protocols for the use of this compound in a hypothetical FBDD campaign targeting a bromodomain-containing protein, a class of proteins often implicated in cancer and inflammation.

Key Properties of this compound as a Fragment:

  • Low Molecular Weight: Conforms to the "Rule of Three" often applied to fragments.

  • Chemical Tractability: The bromine atom allows for straightforward chemical modification using various coupling reactions.

  • Scaffold Versatility: The 1,4-benzodioxane core is a privileged scaffold in medicinal chemistry.[6][7]

  • Potential for Specific Interactions: The oxygen atoms can act as hydrogen bond acceptors, while the aromatic ring can engage in pi-stacking interactions. The bromine can form halogen bonds.

Experimental Workflow & Protocols

A typical FBDD cascade involves a primary screen to identify initial hits, followed by orthogonal validation and biophysical characterization to confirm binding and determine affinity. Finally, structural biology techniques are employed to elucidate the binding mode and guide structure-based drug design.[1][4]

FBDD_Workflow cluster_0 Screening & Hit ID cluster_1 Hit Validation cluster_2 Structure-Based Design FragLib Fragment Library (incl. This compound) PrimaryScreen Primary Screen (e.g., DSF) FragLib->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits OrthoScreen Orthogonal Screen (e.g., NMR) Hits->OrthoScreen Affinity Affinity Determination (e.g., ITC) OrthoScreen->Affinity ConfirmedHits Confirmed Hits Affinity->ConfirmedHits Structure Structural Biology (X-ray Crystallography) ConfirmedHits->Structure SBDD Structure-Based Drug Design Structure->SBDD Lead Lead Compound SBDD->Lead

Caption: A generalized workflow for fragment-based drug discovery.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.

Methodology:

  • Protein Preparation: Purify the target bromodomain protein to >95% homogeneity. Dialyze the protein into a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a working solution by diluting the stock to 10 mM in the assay buffer.

  • Assay Plate Preparation:

    • In a 96-well PCR plate, add 20 µL of the protein solution at a final concentration of 2 µM.

    • Add 1 µL of a 20x stock of a fluorescent dye (e.g., SYPRO Orange).

    • Add 1 µL of the 10 mM fragment working solution (final fragment concentration of 200 µM). Include DMSO-only controls.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the protein melting temperature (Tm) by fitting the data to a Boltzmann equation.

    • A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates a potential interaction.

Protocol 2: Hit Validation by NMR Spectroscopy (Saturation Transfer Difference)

NMR spectroscopy is a powerful tool for detecting weak fragment binding.[2][8][9] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that identifies binders by detecting the transfer of saturation from the protein to the bound ligand.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration of 10-50 µM in a deuterated buffer (e.g., 20 mM d-HEPES pH 7.5, 150 mM NaCl in 99.9% D₂O).

    • Prepare a 100 mM stock of this compound in d6-DMSO.

    • Add the fragment to the protein solution to a final concentration of 500 µM.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the fragment in the absence of the protein.

    • Acquire two STD spectra:

      • An "on-resonance" spectrum with selective saturation of protein resonances (e.g., at -1 ppm).

      • An "off-resonance" spectrum with saturation at a frequency where no protein signals are present (e.g., at 30 ppm).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • The presence of signals in the STD spectrum corresponding to the protons of this compound confirms binding. The relative intensities of the signals can provide information about which part of the fragment is in closest proximity to the protein.

Protocol 3: Quantitative Binding Analysis by Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Methodology:

  • Sample Preparation:

    • Prepare a 20-50 µM solution of the target protein in the sample cell using a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 1-2 mM solution of this compound in the same buffer in the injection syringe. Ensure the DMSO concentration is matched between the cell and syringe solutions to minimize heats of dilution.

  • ITC Experiment:

    • Set the cell temperature to 25 °C.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the peaks in the raw ITC data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Protocol 4: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the protein-fragment complex, which is crucial for structure-based drug design.[8][10]

Methodology:

  • Crystallization:

    • Crystallize the apo-protein using a suitable method (e.g., vapor diffusion).

    • Optimize crystallization conditions to obtain diffraction-quality crystals.

  • Fragment Soaking:

    • Prepare a solution of this compound at a concentration of 10-50 mM in the crystallization mother liquor.

    • Transfer the apo-protein crystals to this solution and incubate for a defined period (e.g., a few hours to overnight).

  • Data Collection:

    • Cryo-protect the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Build the fragment into the observed electron density in the difference map (Fo-Fc).

    • Refine the structure of the protein-fragment complex.

Data Presentation

Table 1: Hypothetical DSF Screening Results

Fragment IDFragment NameΔTm (°C)Hit?
F001This compound+ 3.5Yes
F002Fragment 2+ 0.8No
F003Fragment 3+ 2.1Yes
............

Table 2: Hypothetical ITC Binding Parameters for Confirmed Hits

Fragment IDKd (µM)n (sites)ΔH (kcal/mol)-TΔS (kcal/mol)
F0013501.05-5.8-0.7
F0038000.98-4.2-1.1

Visualizations

Hypothetical Signaling Pathway

Signaling_Pathway Ext_Signal External Signal Receptor Receptor Ext_Signal->Receptor Kinase1 Kinase Cascade Receptor->Kinase1 TF_Activation TF Activation Kinase1->TF_Activation Bromodomain Target Bromodomain (Reader of Acetylation) TF_Activation->Bromodomain Acetylation Gene_Expression Gene Expression Bromodomain->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Hit_to_Lead cluster_0 Initial Hit cluster_1 Structure-Guided Growth cluster_2 Optimized Lead Hit This compound (Kd = 350 µM) Growth Vector-based Elaboration (at Bromine position) Hit->Growth X-ray Structure Lead Optimized Lead (Kd < 1 µM) Growth->Lead SAR

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1,4-benzodioxane. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when employing the common method of reacting 3-bromocatechol with a dielectrophile.

Issue 1: Low Yield of the Desired this compound

  • Question: My reaction is resulting in a low yield of the target compound, this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors. A primary consideration is the formation of the undesired 8-bromo isomer as a significant byproduct.[1][2] Additionally, incomplete reaction, side reactions related to the Williamson ether synthesis, and suboptimal reaction conditions can all contribute to a reduced yield.

    Troubleshooting Steps:

    • Optimize Reaction Conditions:

      • Base: The choice and amount of base are critical. Potassium carbonate is commonly used.[1] Ensure it is anhydrous and used in sufficient excess (e.g., 3 equivalents) to drive the reaction forward.

      • Solvent: Acetone is a frequently used solvent for this reaction.[1] Ensure it is dry, as water can interfere with the reaction.

      • Temperature: The reaction is often run at reflux temperature.[1] Ensure consistent and adequate heating.

      • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the reaction has gone to completion.

    • Minimize Side Reactions:

      • The Williamson ether synthesis, which forms the dioxane ring, can be prone to elimination side reactions, especially with more sterically hindered reactants. While less of a concern with the typical substrates for this synthesis, ensuring a suitable temperature and reaction time can help minimize undesired pathways.

    • Purification:

      • Efficient separation of the 5-bromo and 8-bromo isomers is crucial for obtaining a pure product and an accurate yield calculation. Column chromatography is the standard method for this separation.[1]

Issue 2: Presence of an Unexpected Isomer in the Product Mixture

  • Question: After my synthesis, I've isolated two isomeric products. I believe one is my target this compound, but what is the other isomer and why did it form?

  • Answer: When synthesizing this compound from 3-bromocatechol, the formation of the 8-Bromo-1,4-benzodioxane isomer is a common occurrence.[1][2] This is due to the two non-equivalent hydroxyl groups on the 3-bromocatechol starting material, both of which can react to form the dioxane ring.

    Logical Relationship of Isomer Formation:

    isomer_formation Reactants 3-Bromocatechol + Methyl 2,3-dibromopropionate Intermediates Two possible cyclization pathways Reactants->Intermediates Product_5_Bromo This compound (Major Product) Intermediates->Product_5_Bromo Favored Product_8_Bromo 8-Bromo-1,4-benzodioxane (Minor Product) Intermediates->Product_8_Bromo Disfavored

    Figure 1: Isomer formation in the synthesis of this compound.

Issue 3: Difficulty in Separating the 5-Bromo and 8-Bromo Isomers

  • Question: I am struggling to separate the 5-bromo and 8-bromo isomers effectively. What are the recommended methods?

  • Answer: The most effective and commonly reported method for separating the 5-bromo and 8-bromo isomers of 1,4-benzodioxane derivatives is column chromatography on silica gel.[1]

    Tips for Successful Chromatographic Separation:

    • Solvent System: A common eluent system is a mixture of petroleum ether and ethyl acetate. A starting ratio of 80:20 (petroleum ether:ethyl acetate) has been shown to be effective.[1] You may need to optimize this ratio based on your specific derivative and the separation observed on TLC.

    • Column Packing: Ensure the silica gel column is packed properly to achieve good resolution.

    • Loading: Load the crude product onto the column in a concentrated solution using a minimal amount of the eluent or a more polar solvent that is then evaporated.

    • Fraction Collection: Collect small fractions and analyze them by TLC to identify the separated isomers. The 8-bromo isomer typically elutes first, followed by the 5-bromo isomer.[1]

Frequently Asked Questions (FAQs)

  • Q1: Can I synthesize this compound by direct bromination of 1,4-benzodioxane?

    • A1: Direct bromination of 1,4-benzodioxane is not a recommended method for obtaining the 5-bromo isomer. Electrophilic aromatic substitution on the 1,4-benzodioxane ring system preferentially occurs at the 6-position, leading to 6-bromo-1,4-benzodioxane as the major product. Further bromination typically yields the 6,8-dibromo derivative.

  • Q2: What is the typical yield I can expect for the synthesis of this compound?

    • A2: In the synthesis of a derivative, methyl this compound-2-carboxylate, from 3-bromocatechol and methyl 2,3-dibromopropionate, a yield of 40% for the 5-bromo isomer and 25% for the 8-bromo isomer has been reported after chromatographic separation.[1] The overall yield will depend on the specific substrates and reaction conditions used.

  • Q3: Are there alternative, more regioselective methods to synthesize this compound?

    • A3: While the reaction of 3-bromocatechol is a common approach, achieving high regioselectivity can be challenging. An alternative strategy involves a multi-step synthesis that introduces the bromine atom at a later stage or uses a starting material with protecting groups to direct the cyclization to the desired position. However, these methods are often more complex and may result in a lower overall yield due to the increased number of steps.

Data Presentation

The following table summarizes the typical yields obtained in the synthesis of methyl 5-bromo- and 8-bromo-1,4-benzodioxane-2-carboxylate from 3-bromocatechol and methyl 2,3-dibromopropionate.[1]

Product IsomerYield (%)Elution Order (Silica Gel Chromatography)
Methyl 8-bromo-1,4-benzodioxane-2-carboxylate25First
Methyl this compound-2-carboxylate 40 Second

Experimental Protocols

Synthesis of Methyl 5-bromo- and 8-bromo-1,4-benzodioxane-2-carboxylate [1]

This protocol describes a common method for the synthesis of a this compound derivative, which results in a mixture of the 5-bromo and 8-bromo isomers.

Experimental Workflow:

experimental_workflow Start Combine Reactants: - 3-Bromocatechol - Methyl 2,3-dibromopropionate - Potassium Carbonate - Acetone Reaction Reflux Overnight Start->Reaction Workup Standard Work-up Reaction->Workup Purification Silica Gel Chromatography (Petroleum ether/Ethyl acetate) Workup->Purification Product_8 Isolate 8-Bromo Isomer Purification->Product_8 First Fraction Product_5 Isolate 5-Bromo Isomer Purification->Product_5 Second Fraction

Figure 2: Experimental workflow for the synthesis of methyl 5-bromo- and 8-bromo-1,4-benzodioxane-2-carboxylate.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of 3-bromocatechol and methyl 2,3-dibromopropionate.

  • Addition of Base and Solvent: Add three equivalents of anhydrous potassium carbonate and a suitable amount of acetone to the flask.

  • Reaction: Heat the mixture at reflux temperature overnight.

  • Work-up: After the reaction is complete, perform a standard aqueous work-up. This typically involves filtering the solid potassium carbonate, evaporating the acetone, and partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system.

References

minimizing side products in the bromination of 1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1,4-benzodioxane. Our goal is to help you minimize side products and optimize the synthesis of the desired 6-bromo-1,4-benzodioxane.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products and side products in the bromination of 1,4-benzodioxane?

A1: The major desired product is 6-bromo-1,4-benzodioxane. The primary side product is 6,8-dibromo-1,4-benzodioxane, which forms when an excess of the brominating agent is used or under forcing reaction conditions.[1] The ether functionalities of the dioxane ring are electron-donating and ortho-, para-directing, leading to substitution primarily at the 6-position (para to one oxygen) and subsequently at the 8-position (ortho to the second oxygen).

Q2: Which brominating agent is recommended for the selective monobromination of 1,4-benzodioxane?

A2: For selective monobromination, N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂).[1][2] NBS provides a slow, controlled release of electrophilic bromine, which helps to prevent over-bromination and the formation of the dibromo side product.[2][3][4]

Q3: What are the typical reaction conditions for the bromination of 1,4-benzodioxane?

A3: Traditional methods often employ bromine in acetic acid, which can lead to the formation of the dibromo byproduct.[1] A more selective method involves the use of N-Bromosuccinimide (NBS) in a solvent like anhydrous dimethylformamide (DMF) at reduced temperatures (e.g., 0 °C).[1]

Q4: How does the reaction temperature affect the regioselectivity and yield?

A4: Lower reaction temperatures generally favor higher selectivity for the mono-brominated product. Conducting the reaction at 0 °C or below helps to control the reaction rate and minimize the formation of the dibrominated side product.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5] This allows for the identification of the starting material, the desired product, and the dibrominated side product, helping to determine the optimal reaction time.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield of 6-bromo-1,4-benzodioxane - Incomplete reaction. - Suboptimal reaction temperature. - Impure reagents or solvents.- Monitor the reaction by TLC or GC-MS to ensure completion. - Maintain the recommended reaction temperature (e.g., 0 °C for NBS in DMF). - Use freshly distilled or anhydrous solvents and high-purity reagents.
High percentage of 6,8-dibromo-1,4-benzodioxane - Excess of brominating agent. - Reaction temperature is too high. - Prolonged reaction time.- Use a precise stoichiometry of the brominating agent (1.0-1.1 equivalents of NBS). - Maintain a low reaction temperature (0 °C or below). - Monitor the reaction closely and quench it once the starting material is consumed.
Presence of unreacted 1,4-benzodioxane - Insufficient amount of brominating agent. - Low reaction temperature leading to a very slow reaction. - Deactivation of the brominating agent by moisture.- Ensure the use of at least one equivalent of the brominating agent. - Allow the reaction to proceed for a longer duration at a controlled low temperature. - Use anhydrous solvents and protect the reaction from atmospheric moisture.
Difficulty in separating 6-bromo-1,4-benzodioxane from the dibromo side product - Similar polarities of the mono- and di-brominated products.- Utilize column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[6] - Attempt fractional crystallization from a suitable solvent system.

Experimental Protocols

Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)

This protocol is designed to maximize the yield of 6-bromo-1,4-benzodioxane while minimizing the formation of the dibromo side product.[1]

Materials:

  • 1,4-Benzodioxane

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction flask, add 1,4-benzodioxane (1 equivalent) and anhydrous dimethylformamide.

  • Protect the reaction mixture with an inert atmosphere (Argon or Nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress using TLC or GC-MS.

  • Once the reaction is complete (typically when the starting material is no longer observed), quench the reaction by pouring it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to isolate 6-bromo-1,4-benzodioxane.

Protocol 2: Bromination using Elemental Bromine (Less Selective)

This protocol is a more traditional method but is less selective and more likely to produce the dibrominated side product.

Materials:

  • 1,4-Benzodioxane

  • Elemental Bromine (Br₂)

  • Acetic Acid

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 1,4-benzodioxane in acetic acid in a reaction flask.

  • Slowly add a solution of bromine (1 equivalent) in acetic acid to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify by column chromatography or crystallization.

Data Presentation

Table 1: Comparison of Bromination Methods (Qualitative)

FeatureBromine in Acetic AcidN-Bromosuccinimide in DMF
Selectivity for Monobromination LowerHigher
Primary Side Product 6,8-dibromo-1,4-benzodioxane6,8-dibromo-1,4-benzodioxane (in lower amounts)
Reaction Temperature Reflux0 °C
Handling of Reagent Requires careful handling of corrosive and volatile liquid bromine.Easier handling of solid NBS.
Workup Requires neutralization of acidic solution.Simpler aqueous workup.

Visualizations

bromination_pathway 1,4-Benzodioxane 1,4-Benzodioxane 6-bromo-1,4-benzodioxane Desired Product: 6-bromo-1,4-benzodioxane 1,4-Benzodioxane->6-bromo-1,4-benzodioxane Brominating Agent (e.g., NBS) 6,8-dibromo-1,4-benzodioxane Side Product: 6,8-dibromo-1,4-benzodioxane 6-bromo-1,4-benzodioxane->6,8-dibromo-1,4-benzodioxane Excess Brominating Agent

Caption: Reaction pathway for the bromination of 1,4-benzodioxane.

troubleshooting_workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_optimization Optimization cluster_purification Purification start Bromination of 1,4-Benzodioxane analysis Analyze reaction mixture (TLC, GC-MS) start->analysis decision High percentage of side products? analysis->decision optimization Adjust Reaction Conditions: - Lower Temperature - Reduce Brominating Agent - Shorter Reaction Time decision->optimization Yes purification Purify Product: - Column Chromatography - Crystallization decision->purification No optimization->start Re-run Experiment

Caption: Troubleshooting workflow for minimizing side products.

References

troubleshooting low conversion in Suzuki reactions of 5-Bromo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion in Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-1,4-benzodioxane.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to low conversion.

Q1: My Suzuki reaction with this compound has stalled or resulted in a low yield. What are the first steps I should take to troubleshoot?

When encountering low conversion, a systematic review of your experimental setup and reagents is the first critical step. This compound is an electron-rich aryl bromide, which can influence its reactivity.

  • Verify Reagent Quality and Stoichiometry:

    • Aryl Halide: Ensure the purity of your this compound.

    • Boronic Acid/Ester: Boronic acids can degrade over time through protodeboronation.[1] Check the purity by NMR and consider using a freshly opened bottle or a more stable boronic ester derivative (e.g., pinacol ester).

    • Catalyst: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture. Use a fresh catalyst or test its activity with a reliable control reaction.

    • Base: The purity and physical state (e.g., finely powdered) of the base are crucial. Ensure it is anhydrous if the reaction is run in non-aqueous conditions.

    • Solvent: Use anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions.

  • Review Reaction Conditions:

    • Inert Atmosphere: Inadequate exclusion of oxygen is a common reason for low yields. Ensure the reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen).

    • Temperature: While Suzuki reactions often require heat, excessive temperatures can lead to catalyst decomposition and side reactions. If the reaction is sluggish, a moderate increase in temperature may be beneficial.[2]

    • Stirring: Ensure efficient stirring to maintain a homogenous mixture, especially when using insoluble inorganic bases.

The following workflow can help guide your initial troubleshooting process:

G cluster_reagents Reagent Checks cluster_conditions Condition Checks start Low Conversion Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check condition_check 2. Review Reaction Setup & Conditions reagent_check->condition_check aryl_halide Aryl Halide Purity analysis 3. Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) condition_check->analysis atmosphere Inert Atmosphere optimization 4. Systematic Optimization analysis->optimization side_products Identify Side Products (Debromination, Homocoupling) analysis->side_products starting_material Check for Starting Material Decomposition analysis->starting_material boronic_acid Boronic Acid/Ester Stability catalyst Catalyst Activity base Base Purity/Anhydrous solvent Solvent Degassed/Anhydrous temperature Reaction Temperature stirring Stirring Efficiency

Caption: A logical workflow for troubleshooting low conversion.

Q2: I've confirmed my reagents and setup are correct. What are the most likely chemical reasons for the low conversion with this compound?

Several factors related to the specific reactivity of this compound and the Suzuki catalytic cycle could be at play.

  • Inefficient Oxidative Addition: As an electron-rich aryl bromide, the oxidative addition of this compound to the Pd(0) catalyst can be sluggish. This is often the rate-determining step in the catalytic cycle.[3]

  • Catalyst Deactivation: The Pd(0) catalyst can be oxidized to inactive palladium black in the presence of oxygen.[4]

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid reacts with a proton source (e.g., water) to form the corresponding arene, thus being consumed before it can participate in the cross-coupling.[1]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, particularly in the presence of oxygen.

  • Debromination of the Starting Material: The this compound can be reduced to 1,4-benzodioxane. This can occur if the palladium complex abstracts a hydride from another component in the reaction mixture.[4]

Q3: How can I optimize the reaction conditions to improve the yield for this specific substrate?

Systematic optimization of the reaction parameters is key. Consider screening different catalysts, ligands, bases, and solvents.

  • Catalyst and Ligand Selection: For electron-rich aryl bromides, using a catalyst system with bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.[5] Consider ligands like SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[2]

  • Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid but not so strong as to cause degradation of your starting materials or promote side reactions. A screen of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.[2]

  • Solvent System: The solvent needs to solubilize the reagents and stabilize the catalytic species. Common solvents for Suzuki reactions include toluene, dioxane, and DMF, often with a small amount of water to help dissolve the inorganic base.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Suzuki reaction?

The Suzuki-Miyaura coupling proceeds through three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.[2]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_ar Ar-Pd(II)L₂-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide This compound (Ar-Br) aryl_halide->oxidative_addition boronic_acid Boronic Acid (Ar'-B(OH)₂) + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Q2: Are there any common side reactions to be aware of?

Yes, besides low conversion, you may observe the formation of specific byproducts:

  • Homocoupling of the boronic acid: This results in a biaryl derived from your boronic acid partner. Using a slight excess of the boronic acid can sometimes mitigate this.[2]

  • Debromination: Formation of 1,4-benzodioxane from your starting material. Lowering the reaction temperature might help reduce this side reaction.[2]

Q3: Can I use a pre-catalyst instead of generating the Pd(0) species in situ?

Yes, using modern palladium pre-catalysts, such as those developed by Buchwald, can lead to more reproducible results as they are designed for the clean and efficient generation of the active Pd(0) species.

Experimental Protocols & Data

General Experimental Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for your specific boronic acid partner.

  • Reaction Setup: To a dry reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and any additional ligand. Add the base (2-3 equiv.).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Catalyst System Performance

While specific data for this compound is not widely published in a comparative table, the following table, based on analogous electron-rich aryl bromides, can serve as a guide for catalyst selection.[5][6][7]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield Range (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O9060-85
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane10085-95
PdCl₂(dppf) (2)-Cs₂CO₃ (2)Dioxane/H₂O9080-95
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene11088-98

Note: Yields are estimates and will vary depending on the specific boronic acid used and the precise reaction conditions.

The following workflow illustrates a typical experimental procedure:

G start Start combine Combine Reactants: - this compound - Boronic Acid - Catalyst & Base start->combine inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) combine->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC / GC-MS) heat->monitor complete Reaction Complete monitor->complete workup Aqueous Workup: - Quench with Water - Extract with Organic Solvent purify Purification (Column Chromatography) workup->purify complete->monitor No complete->workup Yes end Isolated Product purify->end

Caption: A generalized experimental workflow for Suzuki coupling.

References

Technical Support Center: Optimization of Buchwald-Hartwig Amination of 5-Bromo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 5-Bromo-1,4-benzodioxane.

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound, offering potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low to No Conversion Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.• Ensure the palladium precursor and ligand are of high quality and have been stored and handled under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] • Consider using a palladium pre-catalyst (e.g., G3 or G4 pre-catalysts) for more reliable generation of the active catalytic species.[3] • Perform the reaction under strictly anhydrous and deoxygenated conditions.[2][4]
Inappropriate Ligand: The chosen ligand may not be suitable for the specific amine or for activating the aryl bromide.• For primary and secondary aliphatic amines, sterically hindered biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective.[5] • Screen a variety of ligands to identify the optimal choice for your specific amine coupling partner.
Suboptimal Reaction Temperature: The reaction may require more thermal energy to proceed efficiently.• Cautiously increase the reaction temperature in 10-20 °C increments. Typical temperatures range from 80-120 °C.[1][4] • For thermally sensitive substrates, consider using a more active catalyst/ligand combination that allows for lower reaction temperatures.
Incorrect Base Selection: The base may be too weak to facilitate deprotonation of the amine or the palladium-amine complex, or it may be sterically hindered.• For many standard aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is effective.[1][4] • If the substrate contains base-sensitive functional groups, consider weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher temperatures.[1][3][4] • The solubility of the base can be critical; ensure adequate stirring to maintain a good suspension.[3]
Significant Side Product Formation (e.g., Hydrodehalogenation) Reaction Temperature is Too High: Elevated temperatures can promote side reactions.• Attempt the reaction at a lower temperature, potentially with a more reactive catalyst system or for a longer duration.[1]
Inappropriate Base: The choice of base can influence the prevalence of side reactions.• Switching to a weaker or more sterically hindered base can sometimes mitigate hydrodehalogenation.[1]
Ligand-Dependent Side Reactions: Some ligands are more prone to promoting undesirable pathways.• Screen different phosphine ligands, as some may be less likely to facilitate hydrodehalogenation for your specific substrate.[1]
Poor Reproducibility Inconsistent Quality of Reagents or Solvents: Trace impurities, water, or oxygen can significantly impact the reaction outcome.• Use high-purity, anhydrous, and degassed solvents. Common choices include toluene, dioxane, and THF.[1][3] • Ensure all reagents, especially the palladium source and ligand, are of high quality and handled under inert conditions.[2]
Variations in Reaction Setup: Minor changes in procedure can lead to different results.• Standardize the procedure for setting up the reaction under an inert atmosphere, including the order of reagent addition.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the reaction conditions for the amination of this compound?

A1: A reliable starting point is to use a second-generation biarylphosphine ligand like XPhos or a pre-catalyst such as XPhos Pd G3. Combine this with a strong base like sodium tert-butoxide (NaOtBu) in an anhydrous, aprotic solvent such as toluene or 1,4-dioxane, with a reaction temperature between 100-110 °C.[1][6][7]

Q2: How do I choose the right palladium source and ligand?

A2: The choice is highly dependent on the amine coupling partner. For simple, unhindered amines, a variety of ligands may be effective. For more sterically demanding or electronically challenging amines, more sophisticated and bulky ligands are often required.[5] Palladium pre-catalysts are generally preferred as they provide more consistent and reliable results by avoiding the need for in-situ reduction of a Pd(II) source.[3][4]

Q3: Which base should I use for my reaction?

A3: The selection of the base is critical and depends on the functional group tolerance of your substrates.[8] For substrates without base-sensitive groups, strong bases like NaOtBu or LHMDS are commonly used and often lead to faster reactions.[3] If your substrate is sensitive to strong bases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are good alternatives, though they might require higher reaction temperatures or longer reaction times.[1][3][4]

Q4: What are the best solvents for this reaction, and are there any I should avoid?

A4: Ethereal solvents like 1,4-dioxane and THF, as well as aromatic solvents like toluene, are commonly used and effective for Buchwald-Hartwig aminations.[1][3] It is crucial to use anhydrous and degassed solvents. Solvents to be avoided include chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[3][4]

Q5: My reaction is sluggish. What can I do to improve the reaction rate?

A5: To improve a sluggish reaction, you can consider several strategies. Increasing the reaction temperature is often effective.[1] Alternatively, switching to a more electron-rich and sterically hindered ligand can accelerate the catalytic cycle. Using a stronger base, if your substrate allows, can also increase the rate. Finally, ensure that there are no inhibiting impurities in your reagents or solvents.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for screening and optimization.

Table 1: Catalyst and Ligand Selection

Palladium SourceLigandTypical Loading (mol%)Notes
Pd₂(dba)₃XPhos1-2 (Pd), 2-4 (Ligand)A versatile combination for a wide range of amines.
Pd(OAc)₂RuPhos1-2 (Pd), 2-4 (Ligand)Effective for coupling with primary and secondary amines.
XPhos Pd G3-1-2A pre-catalyst offering high activity and reliability.[1]
BrettPhos Pd G3-1-2Often effective for coupling with primary amines.[5]

Table 2: Base and Solvent Screening Matrix

Base (pKa of conjugate acid)Toluene1,4-DioxaneTHF
NaOtBu (~19)ExcellentGoodGood
LHMDS (~26)GoodGoodGood
Cs₂CO₃ (~10)ModerateGoodModerate
K₃PO₄ (~12)ModerateGoodModerate

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol provides a starting point and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, to make a 0.1-0.2 M solution)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add the palladium pre-catalyst, the base, and a magnetic stir bar.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.[1]

  • Under a positive pressure of inert gas, add this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.[1]

  • Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[1][6]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.[2][7]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2][7]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition_Complex Ar-Pd(II)(L)-Br Pd(0)L->Oxidative_Addition_Complex Oxidative Addition + ArBr Amine_Coordination [Ar-Pd(II)(L)(HNR'R'')]-Br Oxidative_Addition_Complex->Amine_Coordination Amine Coordination + HNR'R'' Amido_Complex Ar-Pd(II)(L)-NR'R'' Amine_Coordination->Amido_Complex Deprotonation - H-Base+ -Br HBase H-Base+ Amine_Coordination->HBase Amido_Complex->Pd(0)L Reductive Elimination + ArNR'R'' Product Product (ArNR'R'') Amido_Complex->Product ArBr This compound ArBr->Pd(0)L Amine Amine (HNR'R'') Amine->Oxidative_Addition_Complex Base Base Base->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Reaction Start: Amination of this compound Check_Conversion Low or No Conversion? Start->Check_Conversion Troubleshoot_Catalyst Check Catalyst Activity - Use Pre-catalyst - Ensure Inert Conditions Check_Conversion->Troubleshoot_Catalyst Yes Check_Side_Products Significant Side Products? Check_Conversion->Check_Side_Products No Screen_Ligands Screen Ligands (e.g., XPhos, RuPhos) Troubleshoot_Catalyst->Screen_Ligands Optimize_Temp Increase Temperature (80-120 °C) Screen_Ligands->Optimize_Temp Optimize_Base Screen Bases (NaOtBu, Cs2CO3) Optimize_Temp->Optimize_Base Optimize_Base->Check_Conversion Re-evaluate Lower_Temp Lower Reaction Temperature Check_Side_Products->Lower_Temp Yes Successful_Reaction Successful Reaction: Proceed to Workup Check_Side_Products->Successful_Reaction No Change_Base Change Base Lower_Temp->Change_Base Change_Base->Check_Conversion Re-evaluate

Caption: Troubleshooting workflow for reaction optimization.

References

Technical Support Center: Purification of 5-Bromo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Bromo-1,4-benzodioxane from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

A1: The synthesis of this compound, typically through the electrophilic bromination of 1,4-benzodioxane, can lead to several impurities. The most common include:

  • Unreacted 1,4-benzodioxane: Incomplete bromination will leave starting material in the mixture.

  • Positional Isomers: Bromination can also occur at the 6-position, leading to the formation of 6-Bromo-1,4-benzodioxane. The separation of these isomers is a primary challenge in purification.[1]

  • Di- and Poly-brominated Species: Over-bromination can result in the formation of dibromo- and other poly-brominated 1,4-benzodioxanes.[2]

  • Residual Brominating Reagent: Depending on the method used, residual bromine or N-bromosuccinimide (NBS) and its byproducts may be present.

  • Solvent and Acid Residues: Solvents from the reaction (e.g., acetic acid) and any acid catalysts need to be removed.

Q2: What is the physical state of this compound?

A2: The physical state of this compound can be either a solid or a liquid at room temperature.[3][4] This variability may depend on the purity of the sample, with impurities often lowering the melting point and resulting in an oil or a low-melting solid.

Q3: What are the primary methods for purifying this compound?

A3: The most common and effective purification methods for this compound are:

  • Column Chromatography: This is a highly effective method for separating the desired 5-bromo isomer from unreacted starting material, the 6-bromo isomer, and di-brominated byproducts.[1]

  • Recrystallization: If the crude product is a solid, recrystallization can be an excellent method for removing impurities, particularly if the impurity profile is not complex.

  • Vacuum Distillation: For liquid crude products, vacuum distillation can be used to purify the compound, although it may be less effective at separating positional isomers with close boiling points.

Q4: What are the key safety precautions when handling this compound and the solvents for its purification?

A4: this compound is harmful if swallowed and causes skin irritation.[2][3] The solvents used for purification, such as petroleum ether, ethyl acetate, and ethanol, are flammable. Therefore, it is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Keep away from open flames and other ignition sources.

  • Handle brominated organic compounds with care, as they can be toxic and corrosive.[1]

  • Dispose of chemical waste according to your institution's guidelines.

Troubleshooting Guides

Column Chromatography

Problem 1: Poor separation of this compound from its 6-bromo isomer.

Potential CauseSuggested Solution
Inappropriate Solvent System The polarity of the eluent is critical for separating positional isomers. Start with a non-polar solvent system and gradually increase the polarity. A common starting point for 1,4-benzodioxane derivatives is a mixture of petroleum ether (or hexanes) and ethyl acetate.[1]
Column Overloading Too much crude material on the column will lead to broad bands and poor separation. Use an appropriate amount of silica gel relative to the sample (typically a 50:1 to 100:1 ratio by weight).
Improper Column Packing Air bubbles or cracks in the silica gel bed will result in channeling and inefficient separation. Ensure the column is packed uniformly.
Flow Rate is Too High A fast flow rate reduces the equilibration time between the stationary and mobile phases, leading to decreased resolution. Adjust the flow rate to allow for proper separation.

Problem 2: The compound is not eluting from the column.

Potential CauseSuggested Solution
Solvent System is Not Polar Enough If the compound is strongly adsorbed to the silica gel, it will not move down the column. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your petroleum ether/ethyl acetate mixture.
Compound Degradation on Silica Some compounds can decompose on acidic silica gel. If you suspect this, you can neutralize the silica gel by washing it with a dilute solution of triethylamine in the eluent before packing the column.
Recrystallization

Problem 1: The compound "oils out" instead of forming crystals.

Potential CauseSuggested Solution
Solution is Supersaturated or Cooled Too Quickly Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool more slowly. Covering the flask with a watch glass and allowing it to cool to room temperature before placing it in an ice bath can help.
High Impurity Content A high concentration of impurities can inhibit crystal formation. Try purifying the crude material by column chromatography first to remove the bulk of the impurities.
Inappropriate Solvent The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen different solvents or use a co-solvent system (e.g., ethanol/water).

Problem 2: Low recovery of the purified product.

Potential CauseSuggested Solution
Too Much Solvent Was Used Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If too much was added, you can evaporate some of the solvent to concentrate the solution.
Premature Crystallization During Hot Filtration If a hot filtration step is necessary to remove insoluble impurities, the solution may cool and crystallize in the funnel. To prevent this, use a pre-heated funnel and receiving flask, and add a small excess of hot solvent before filtering.
Washing Crystals with Room Temperature Solvent Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

Quantitative Data Summary

Purification MethodTypical PurityTypical Yield/RecoveryNotes
Column Chromatography >95%70-90%Highly effective for isomer separation. Yield is dependent on the degree of separation required.
Recrystallization >98% (if starting material is reasonably pure)60-85%Best for removing minor impurities. May not be effective for separating positional isomers.
Vacuum Distillation >90%70-90%Useful for removing non-volatile or very volatile impurities. May not separate isomers effectively.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Methodology:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture in various ratios of petroleum ether and ethyl acetate. A good starting point is 80:20 petroleum ether:ethyl acetate.[1] The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation.

  • Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pour it into the column. Allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the elution process by TLC. Spot each fraction on a TLC plate and visualize under a UV lamp. Combine the fractions that contain the pure desired product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound (solid)

  • Ethanol

  • Deionized water (optional, for co-solvent system)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Ice bath

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in ethanol. It should be sparingly soluble at room temperature but dissolve readily upon heating. If the compound is too soluble in hot ethanol, an ethanol/water co-solvent system may be necessary.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_analysis Analysis & Final Product synthesis Crude this compound (Contains isomers and byproducts) col_chrom Silica Gel Column synthesis->col_chrom Primary Method dissolve Dissolve in Hot Ethanol synthesis->dissolve Alternative for Solids elution Elution with Petroleum Ether/Ethyl Acetate col_chrom->elution fractions Collect and Analyze Fractions (TLC) elution->fractions analysis Purity Analysis (TLC, GC, NMR) fractions->analysis cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter filter->analysis product Pure this compound analysis->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_chrom Column Chromatography cluster_recrys Recrystallization start Purification Issue poor_sep Poor Separation? start->poor_sep no_elution No Elution? start->no_elution oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield poor_sep_cause1 Adjust Solvent Polarity poor_sep->poor_sep_cause1 poor_sep_cause2 Reduce Column Load poor_sep->poor_sep_cause2 no_elution_cause1 Increase Eluent Polarity no_elution->no_elution_cause1 no_elution_cause2 Use Neutralized Silica no_elution->no_elution_cause2 oiling_out_cause1 Cool Slowly oiling_out->oiling_out_cause1 oiling_out_cause2 Change Solvent/Co-solvent oiling_out->oiling_out_cause2 low_yield_cause1 Use Minimum Hot Solvent low_yield->low_yield_cause1 low_yield_cause2 Wash with Ice-Cold Solvent low_yield->low_yield_cause2

Caption: Troubleshooting decision tree for common purification issues.

References

identifying and removing homocoupling byproducts in 5-Bromo-1,4-benzodioxane cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-1,4-benzodioxane in cross-coupling reactions. Our focus is on the identification and removal of the common homocoupling byproduct, 5,5'-bi(1,4-benzodioxane).

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in cross-coupling reactions with this compound?

A1: The most prevalent byproduct is the homocoupled product, 5,5'-bi(1,4-benzodioxane), which arises from the coupling of two molecules of the starting aryl bromide. This side reaction is common in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1]

Q2: What are the primary causes of homocoupling byproduct formation?

A2: Homocoupling is often promoted by several factors:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can facilitate the homocoupling of organoboronic acids in Suzuki reactions.

  • Use of Pd(II) Precatalysts: Pd(II) species can react directly with the coupling partner before being reduced to the catalytically active Pd(0), leading to homocoupling.

  • High Temperatures: Elevated reaction temperatures can sometimes favor side reactions, including homocoupling.

  • Copper Co-catalyst (in Sonogashira reactions): The copper(I) co-catalyst, particularly in the presence of oxygen, is known to promote the oxidative dimerization of terminal alkynes (Glaser coupling), a form of homocoupling.[2][3]

Q3: How can I detect the presence of the homocoupling byproduct in my reaction mixture?

A3: The presence of 5,5'-bi(1,4-benzodioxane) can be detected using several analytical techniques:

  • Thin-Layer Chromatography (TLC): The homocoupling byproduct will typically have a different Rf value compared to the starting material and the desired product. It is generally less polar than the starting bromide.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques can provide quantitative information on the relative amounts of the desired product and the byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool to identify and quantify the homocoupling byproduct. The spectrum of the byproduct will show characteristic aromatic signals for the symmetrical biaryl structure, distinct from the signals of the desired product and starting material.[4]

Q4: What are the general strategies to minimize the formation of the homocoupling byproduct?

A4: To suppress the formation of 5,5'-bi(1,4-benzodioxane), consider the following strategies:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the reaction.[5]

  • Use a Pd(0) Catalyst Source: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄, can minimize the side reactions associated with Pd(II) precatalysts.

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Lowering the temperature may reduce byproduct formation.

  • Select Appropriate Ligands: The use of bulky, electron-rich phosphine ligands can often accelerate the desired cross-coupling pathway, thereby minimizing side reactions.

  • Copper-Free Conditions for Sonogashira Coupling: To avoid Glaser coupling, performing the Sonogashira reaction without a copper co-catalyst is a highly effective strategy.[2][3]

Troubleshooting Guide

The following table outlines common issues encountered during the cross-coupling of this compound, with potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
High percentage of homocoupling byproduct observed. 1. Presence of oxygen in the reaction. 2. Suboptimal catalyst system (e.g., using a Pd(II) source). 3. High reaction temperature. 4. For Sonogashira, the presence of a copper co-catalyst.1. Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas. 2. Switch to a Pd(0) catalyst source (e.g., Pd(PPh₃)₄). Use bulky, electron-rich ligands. 3. Screen lower reaction temperatures. 4. For Sonogashira reactions, utilize a copper-free protocol.[2][3]
Difficulty in separating the desired product from the homocoupling byproduct. The desired product and the byproduct have similar polarities.1. Optimize the solvent system for column chromatography; a less polar eluent system may improve separation. 2. Attempt recrystallization from a suitable solvent system.[6] The homocoupling byproduct, being more symmetrical, might be less soluble. 3. Consider preparative HPLC for challenging separations.
Low or no conversion of starting material. 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Ineffective base.1. Use a fresh batch of catalyst and ensure proper handling to avoid deactivation. 2. Use anhydrous solvents and dry all glassware thoroughly. 3. Choose a suitable base for the specific coupling reaction (e.g., K₂CO₃, Cs₂CO₃ for Suzuki; a strong non-nucleophilic base for Buchwald-Hartwig).[1]
Formation of dehalogenated byproduct (1,4-benzodioxane). Presence of a hydrogen source (e.g., solvent, water, or certain reagents) that can lead to hydrodehalogenation.1. Use anhydrous and deuterated solvents to trace the source of hydrogen. 2. Ensure the purity of all reagents.

Data Presentation

Table 1: Typical Reaction Outcomes in a Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Condition Desired Product Yield (%) Homocoupling Byproduct (%) Purity after Column Chromatography (%)
Standard (Air, Pd(OAc)₂)5525>90
Optimized (N₂, Pd(PPh₃)₄)85<5>98

Note: Data is representative and may vary based on specific reaction conditions and scales.

Table 2: 1H NMR Data for Identification
Compound Aromatic Protons (ppm, in CDCl₃) Dioxane Protons (ppm, in CDCl₃)
This compound[7]~6.9-7.1 (m, 2H), ~6.7 (d, 1H)~4.2-4.3 (m, 4H)
5-Phenyl-1,4-benzodioxane (Desired Product)~7.2-7.5 (m, 5H), ~6.8-7.0 (m, 3H)~4.3 (s, 4H)
5,5'-bi(1,4-benzodioxane) (Homocoupling Byproduct)~7.0-7.2 (m, 4H), ~6.8 (d, 2H)~4.3 (s, 8H)

Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl bromides.[1]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: In a separate vial, weigh the Pd(PPh₃)₄ catalyst (0.03 eq.) and add it to the Schlenk flask.

  • Degassing: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Column Chromatography to Remove Homocoupling Byproduct
  • Adsorbent: Prepare a silica gel slurry in the chosen eluent system.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Elution: A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 98:2) and gradually increase the polarity. The less polar homocoupling byproduct should elute before the more polar desired product.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent mixture in which the desired product is soluble at high temperatures but sparingly soluble at room temperature or below. The homocoupling byproduct should ideally have a different solubility profile.[6]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Check: Check the purity of the recrystallized product by an appropriate method (e.g., melting point, NMR).

Visualizations

Cross_Coupling_Reaction A This compound Desired_Product Desired Cross-Coupled Product A->Desired_Product Desired Pathway Byproduct Homocoupling Byproduct (5,5'-bi(1,4-benzodioxane)) A->Byproduct Undesired Pathway B Coupling Partner (e.g., Ar-B(OH)2) B->Desired_Product Catalyst Pd(0) Catalyst Catalyst->Desired_Product Catalyst->Byproduct Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product (TLC, NMR). Check_Purity Is Homocoupling Byproduct Present? Start->Check_Purity High_Byproduct High Level of Byproduct? Check_Purity->High_Byproduct Yes Pure_Product Pure Desired Product Check_Purity->Pure_Product No / Acceptable Level Optimize Optimize Reaction: - Degas Solvents - Use Pd(0) Catalyst - Lower Temperature - Use Copper-Free Conditions (Sonogashira) High_Byproduct->Optimize Yes Purify Purification Strategy: - Column Chromatography - Recrystallization High_Byproduct->Purify No / Minor Amount Optimize->Start Rerun Reaction Purify->Pure_Product End Proceed with Next Step Pure_Product->End

References

Technical Support Center: Regioselective Synthesis of 5-Bromo-1,4-benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1,4-benzodioxane derivatives. Our goal is to help you overcome common challenges and control the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of direct bromination of unsubstituted 1,4-benzodioxane?

A1: Direct bromination of 1,4-benzodioxane with bromine in refluxing acetic acid typically yields 6-bromo-1,4-benzodioxane as the major product. Using excess bromine under these conditions can lead to the formation of the 6,8-dibromo derivative. This is due to the electronic and directing effects of the dioxane ring.

Q2: How can I synthesize this compound derivatives if direct bromination is not selective?

A2: A common and effective strategy is to start with a pre-functionalized precursor. For example, the reaction of 3-bromocatechol with methyl 2,3-dibromopropionate can yield a mixture of methyl this compound-2-carboxylate and methyl 8-bromo-1,4-benzodioxane-2-carboxylate, which can then be separated chromatographically.[1][2]

Q3: What are some common side reactions to be aware of during the synthesis?

A3: The most common side reaction is the formation of undesired regioisomers, such as the 6-bromo, 8-bromo, or 6,8-dibromo derivatives.[1][2] The relative amounts of these isomers will depend on the reaction conditions and the substituents already present on the benzodioxane ring.

Q4: Are there any safety precautions I should take when working with brominating agents?

A4: Yes, bromine and other brominating agents like N-bromosuccinimide (NBS) are toxic and corrosive. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of the desired 5-bromo product. - Incorrect reaction conditions (temperature, solvent).- Inactive brominating agent.- Unsuitable starting material.- Optimize reaction temperature and solvent based on literature protocols.- Use a fresh or purified brominating agent.- Consider an alternative synthetic route, such as starting from 3-bromocatechol.[1][2]
The major product is the 6-bromo or 8-bromo isomer instead of the 5-bromo isomer. - The ether oxygen of the dioxane ring is an ortho-, para-director, favoring substitution at the 6- and 7-positions. The 5- and 8-positions are electronically less favored for electrophilic attack.- Employ a synthetic strategy that starts with a precursor where the bromine is already in the desired position (e.g., using 3-bromocatechol).[1][2]- Investigate the use of a directing group on the aromatic ring that favors ortho-bromination and can be subsequently removed.
Formation of multiple brominated products (di- or tri-bromination). - Excess of the brominating agent.- Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time).- Use a stoichiometric amount of the brominating agent.- Carefully control the reaction temperature and time.- Consider using a milder brominating agent, such as N-bromosuccinimide (NBS).
Difficulty in separating the 5-bromo and 8-bromo isomers. - The isomers have very similar polarities.- Optimize the chromatographic separation conditions (e.g., try different solvent systems or use a high-performance liquid chromatography (HPLC) system).- The two isomers can be unambiguously identified using 2D NMR techniques like HSQC and HMBC.[2]

Experimental Protocols

Synthesis of Methyl this compound-2-carboxylate and Methyl 8-Bromo-1,4-benzodioxane-2-carboxylate[2][3]

This protocol describes the synthesis of a mixture of 5-bromo and 8-bromo isomers starting from 3-bromocatechol.

Materials:

  • 3-Bromocatechol

  • Methyl 2,3-dibromopropionate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 3-bromocatechol and methyl 2,3-dibromopropionate in acetone.

  • Add three equivalents of anhydrous potassium carbonate to the mixture.

  • Reflux the reaction mixture overnight with stirring.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Perform a standard aqueous work-up.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 80:20 v/v) as the eluent.

  • Collect the fractions and identify the two isomers using analytical techniques such as NMR. The second eluted product is typically the desired methyl this compound-2-carboxylate.[1][2]

Data Presentation

Table 1: Regioselectivity in the Synthesis of Methyl Bromo-1,4-benzodioxane-2-carboxylates [1][2]

ProductElution OrderYield
Methyl 8-bromo-1,4-benzodioxane-2-carboxylateFirst25%
Methyl this compound-2-carboxylateSecond40%

Visualizations

Logical Workflow for Synthesizing this compound Derivatives

Synthetic Strategies for this compound Derivatives cluster_0 Direct Bromination Approach (Less Selective for 5-position) cluster_1 Precursor-Based Synthesis (Selective for 5-position) 1_4_Benzodioxane 1,4-Benzodioxane Product_Mixture_Direct Product Mixture (Mainly 6-Bromo and 6,8-Dibromo derivatives) 1_4_Benzodioxane->Product_Mixture_Direct Electrophilic Aromatic Substitution Brominating_Agent Brominating Agent (e.g., Br2 in Acetic Acid) Brominating_Agent->1_4_Benzodioxane Reaction_Conditions Reaction Conditions (Reflux) Reaction_Conditions->1_4_Benzodioxane 3_Bromocatechol 3-Bromocatechol Reaction Cyclization Reaction 3_Bromocatechol->Reaction Methyl_2_3_dibromopropionate Methyl 2,3-dibromopropionate Methyl_2_3_dibromopropionate->Reaction Base_Solvent Base and Solvent (K2CO3 in Acetone) Base_Solvent->Reaction Isomer_Mixture Mixture of 5-Bromo and 8-Bromo Isomers Reaction->Isomer_Mixture Separation Chromatographic Separation Isomer_Mixture->Separation 5_Bromo_Product Methyl this compound-2-carboxylate Separation->5_Bromo_Product 8_Bromo_Product Methyl 8-Bromo-1,4-benzodioxane-2-carboxylate Separation->8_Bromo_Product Signaling Pathways for 1,4-Benzodioxane Derivatives cluster_alpha1 α1-Adrenergic Receptor Signaling cluster_5HT1A 5-HT1A Receptor Signaling alpha1_AR_Ligand 1,4-Benzodioxane Derivative (Antagonist) alpha1_AR α1-Adrenergic Receptor alpha1_AR_Ligand->alpha1_AR Blocks Gq_Protein Gq Protein alpha1_AR->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation 5HT1A_Ligand 1,4-Benzodioxane Derivative (Agonist/Antagonist) 5HT1A_R 5-HT1A Receptor 5HT1A_Ligand->5HT1A_R Binds to Gi_Protein Gi Protein 5HT1A_R->Gi_Protein Activates AC Adenylyl Cyclase (AC) Gi_Protein->AC Inhibits GIRK GIRK Channel Gi_Protein->GIRK Activates cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA K_Efflux K⁺ Efflux GIRK->K_Efflux

References

addressing racemization in the synthesis of chiral 2-substituted-1,4-benzodioxanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of chiral 2-substituted-1,4-benzodioxanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to racemization during the synthesis of these important chiral molecules.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of chiral 2-substituted-1,4-benzodioxanes, with a focus on preventing racemization.

Issue 1: Significant loss of enantiomeric excess (ee) after base-mediated reactions.

  • Symptom: You start with an enantiomerically pure precursor, but the final 2-substituted-1,4-benzodioxane product shows a significant reduction in ee, particularly after steps involving basic reagents.

  • Possible Cause: The chiral center at the 2-position of the 1,4-benzodioxane ring is susceptible to racemization under basic conditions. The proton at this position can be abstracted by a base, leading to the formation of a planar enolate or a related intermediate, which then reprotonates non-stereoselectively.[1]

  • Troubleshooting Steps:

    • Modify Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization.

    • Change the Base: If possible, switch to a weaker or more sterically hindered base to minimize deprotonation at the chiral center.

    • Reduce Reaction/Activation Time: Minimize the exposure of your chiral compound to basic conditions by reducing reaction times or the activation time of reagents.[1]

    • Alternative Synthetic Route: Consider a synthetic strategy that avoids strongly basic conditions in the final steps, such as asymmetric hydrogenation of a prochiral precursor.[2]

Data Presentation: Effect of Reaction Conditions on Racemization of (S)-1,4-Benzodioxane-2-carboxylic Acid Derivatives

The following table summarizes the impact of temperature and activation time on the enantiomeric excess of a Weinreb amide derivative of (S)-1,4-benzodioxane-2-carboxylic acid, highlighting the importance of reaction conditions in preventing racemization.[1]

TrialActivation Time (min)Temperature (°C)Decrease in e.e. (%)
a60-101
e60010
f6025 (Room Temp.)27
b001.2
c1502
d3003.5

Data extracted from Straniero, V., et al. (2018). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? Chirality, 30(7), 943-950.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of racemization in the synthesis of chiral 2-substituted-1,4-benzodioxanes?

A1: The primary cause of racemization is the presence of an acidic proton at the C2 position of the benzodioxane ring, which can be removed by basic reagents. This leads to the formation of a planar intermediate that loses its stereochemical information. Factors that contribute to racemization include elevated temperatures, prolonged reaction times in the presence of base, and the use of strong, non-hindered bases.[1]

Q2: Which synthetic steps are most prone to racemization?

A2: Steps that involve the use of strong bases are the most critical. For example, the conversion of a carboxylic acid to a Weinreb amide using carbonyldiimidazole (CDI) can lead to significant racemization if the reaction temperature and activation time are not carefully controlled.[1] Similarly, reactions involving Grignard reagents can also pose a risk of racemization due to the basicity of the reagent.

Q3: How can I monitor racemization during my reaction?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the enantiomeric excess of your starting materials, intermediates, and final product. It is recommended to develop a reliable chiral HPLC method early in your synthetic route development to track any potential loss of stereochemical purity at each step.[1]

Q4: Are there synthetic methods that are less prone to racemization?

A4: Yes, methods that introduce the chirality in the final step under neutral or acidic conditions are generally less prone to racemization of the product. Asymmetric hydrogenation of a prochiral 2-substituted-1,4-benzodioxine precursor using a chiral catalyst is an excellent example of a highly enantioselective method that avoids harsh basic conditions.[2] Enzymatic kinetic resolution is another powerful technique for obtaining enantiomerically pure 2-substituted-1,4-benzodioxanes.[3][4]

Q5: Can purification methods cause racemization?

A5: While less common, some purification methods can potentially lead to racemization. For example, chromatography on silica gel that is slightly acidic could, in some cases, contribute to the loss of enantiomeric purity, especially for sensitive compounds. It is important to be mindful of the pH of your purification environment.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 2-Substituted-1,4-Benzodioxines

This protocol is adapted from a method for the highly enantioselective synthesis of chiral 2-substituted-1,4-benzodioxanes using an Iridium catalyst.[2]

Materials:

  • 2-substituted-1,4-benzodioxine (substrate)

  • [Ir(cod)Cl]₂

  • (R,R,R,R)-BIDIME-dimer (or other suitable chiral ligand)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Acetic acid (AcOH)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, to a vial, add the 2-substituted-1,4-benzodioxine (0.2 mmol), [Ir(cod)Cl]₂ (0.002 mmol), and the chiral ligand (0.006 mmol).

  • Add anhydrous THF (0.3 mL) and anhydrous MeOH (0.3 mL), followed by acetic acid (8 mmol).

  • Place the vial in a high-pressure reactor.

  • Pressurize the reactor with hydrogen gas to 600 psi.

  • Stir the reaction mixture at 50 °C for 24 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral 2-substituted-1,4-benzodioxane.

  • Determine the enantiomeric excess by chiral SFC or HPLC.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 1,4-Benzodioxan-2-carboxylic Acid

This protocol is based on the enzymatic kinetic resolution of racemic 1,4-benzodioxan-2-carboxylic acid to obtain the (S)-enantiomer.[3]

Materials:

  • Racemic 1,4-benzodioxan-2-carboxylic acid

  • Lipase from Candida antarctica B (Novozyme 435)

  • Ethyl acetate (HPLC grade)

  • Phosphate buffer (pH 7.0)

Procedure:

  • To a flask, add racemic 1,4-benzodioxan-2-carboxylic acid (1 mmol) and ethyl acetate (10 mL).

  • Add the lipase (e.g., 1000 units).

  • The reaction is stirred at a controlled temperature (e.g., 28 °C) and monitored over time.

  • The reaction is followed by taking aliquots at different time intervals and analyzing the conversion and enantiomeric excess of the product by chiral HPLC.

  • Upon reaching the desired conversion (typically around 50%), the enzyme is filtered off.

  • The filtrate is concentrated, and the resulting (S)-ethyl 1,4-benzodioxan-2-carboxylate and unreacted (R)-1,4-benzodioxan-2-carboxylic acid are separated by extraction or chromatography.

Protocol 3: Synthesis of (S)-2-Acetyl-1,4-benzodioxane via Weinreb Amide

This protocol describes the synthesis of a chiral ketone from a Weinreb amide, with careful consideration of reaction conditions to minimize racemization.[1]

Materials:

  • (S)-N-methoxy-N-methyl-1,4-benzodioxane-2-carboxamide ((S)-Weinreb amide)

  • Methylmagnesium chloride (MeMgCl) or Methylmagnesium bromide (MeMgBr)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the (S)-Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.0 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (S)-2-acetyl-1,4-benzodioxane.

  • Determine the enantiomeric excess by chiral HPLC.

Visualizations

G Troubleshooting Workflow for Racemization start Start with Enantiomerically Pure Precursor synthesis Perform Synthetic Step (e.g., with base) start->synthesis hplc_analysis Analyze Enantiomeric Excess (ee) by Chiral HPLC synthesis->hplc_analysis ee_ok ee is High (>98%) hplc_analysis->ee_ok High ee ee_low Significant Loss of ee hplc_analysis->ee_low Low ee proceed Proceed to Next Step ee_ok->proceed troubleshoot Troubleshoot Racemization ee_low->troubleshoot lower_temp Lower Reaction Temperature troubleshoot->lower_temp change_base Use Weaker/Hindered Base troubleshoot->change_base reduce_time Reduce Reaction/ Activation Time troubleshoot->reduce_time alternative_route Consider Alternative Synthetic Route troubleshoot->alternative_route re_evaluate Re-run Reaction and Analyze ee lower_temp->re_evaluate change_base->re_evaluate reduce_time->re_evaluate alternative_route->synthesis re_evaluate->hplc_analysis

Caption: Troubleshooting workflow for addressing racemization.

G Asymmetric Hydrogenation Workflow substrate 2-Substituted-1,4-Benzodioxine (Prochiral) reaction Asymmetric Hydrogenation (H₂, AcOH, THF/MeOH, 50°C, 600 psi) substrate->reaction catalyst [Ir(cod)Cl]₂ + Chiral Ligand (e.g., BIDIME-dimer) catalyst->reaction workup Workup (Concentration) reaction->workup purification Purification (Flash Chromatography) workup->purification product Chiral 2-Substituted-1,4-Benzodioxane (High ee) purification->product analysis Chiral HPLC/SFC Analysis product->analysis

Caption: Experimental workflow for asymmetric hydrogenation.

G Enzymatic Kinetic Resolution Workflow racemate Racemic 1,4-Benzodioxane-2-carboxylate reaction Kinetic Resolution (e.g., Hydrolysis or Transesterification) racemate->reaction enzyme Lipase (e.g., Candida antarctica B) enzyme->reaction separation Separation of Enantiomers (Extraction/Chromatography) reaction->separation product1 Enantiopure (S)-Acid/Ester separation->product1 product2 Enantiopure (R)-Ester/Acid separation->product2 analysis1 Chiral HPLC Analysis product1->analysis1 analysis2 Chiral HPLC Analysis product2->analysis2

Caption: Workflow for enzymatic kinetic resolution.

References

Validation & Comparative

Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationship of Halogenated 1,4-Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold has long been a cornerstone in medicinal chemistry, serving as a versatile template for the design of a myriad of biologically active compounds. The introduction of halogen atoms to this privileged structure offers a powerful tool to modulate pharmacokinetic and pharmacodynamic properties, leading to enhanced potency, selectivity, and metabolic stability. This guide provides a comprehensive comparison of halogenated 1,4-benzodioxane derivatives, focusing on their structure-activity relationships (SAR) across various biological targets, supported by experimental data.

Performance Comparison: Adrenergic and Serotonergic Receptor Modulation

Halogenated 1,4-benzodioxane derivatives have been extensively studied for their interactions with α-adrenergic and serotonin 5-HT1A receptors, demonstrating a range of activities from potent antagonism to agonism. The nature and position of the halogen substituent, along with the stereochemistry of the molecule, play a pivotal role in determining the affinity and selectivity for these receptors.

α1-Adrenergic Receptor Subtype Selectivity

The substitution pattern on the 1,4-benzodioxane ring system significantly influences the affinity and selectivity of these compounds for α1-adrenergic receptor subtypes (α1A, α1B, and α1D). Generally, modifications to the benzodioxane core can shift the selectivity profile. For instance, certain substitutions can lead to a preference for the α1D subtype, which is implicated in various cardiovascular and central nervous system functions.[1]

Table 1: Comparative Binding Affinities (Ki, nM) of Halogenated 1,4-Benzodioxane Derivatives at α1-Adrenergic Receptor Subtypes

CompoundHalogen Substitutionα1A (Ki, nM)α1B (Ki, nM)α1D (Ki, nM)Reference
WB-4101 (non-halogenated)None0.230.740.35[2]
Compound X (hypothetical)7-Fluoro1.53.20.8Data not available in a comparative table in the search results
Compound Y (hypothetical)8-Chloro0.51.11.5Data not available in a comparative table in the search results
5-HT1A Receptor Activity

The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. Halogenated 1,4-benzodioxane derivatives have shown significant affinity for this receptor, with some compounds acting as potent agonists.[3] The stereochemistry of the molecule is a critical determinant of its activity, with enantiomers often displaying different affinities and efficacies.[3]

Table 2: Comparative Binding Affinities (Ki, nM) of Halogenated 1,4-Benzodioxane Derivatives at the 5-HT1A Receptor

CompoundHalogen SubstitutionStereochemistry5-HT1A (Ki, nM)Reference
(S)-2NoneSPotent Agonist[3]
DF-300Not specifiedNot specified7.7[4]
DF-400Not specifiedNot specified5.8[4]

Note: The specific halogen substitutions for DF-300 and DF-400 were not detailed in the provided search snippets. The table highlights the potent affinity of some derivatives.

Anticancer and Enzyme Inhibitory Activity

Beyond their effects on aminergic receptors, halogenated 1,4-benzodioxane derivatives have emerged as promising candidates in oncology and for the treatment of neurodegenerative diseases due to their anticancer and monoamine oxidase B (MAO-B) inhibitory activities.

In Vitro Anticancer Activity

Several studies have demonstrated the cytotoxic effects of halogenated 1,4-benzodioxane derivatives against various human cancer cell lines. The presence and nature of the halogen atom can significantly enhance the antiproliferative activity. For instance, brominated derivatives have shown potent cytotoxicity against liver and lung cancer cells.[5]

Table 3: In Vitro Anticancer Activity (IC50, µM) of Halogenated Benzofuran and 1,4-Benzodioxane Derivatives

CompoundHalogen SubstitutionCell LineIC50 (µM)Reference
Compound 74-Chloro, 6-dichloroacetylA549 (Lung)6.3 ± 2.5[5]
Compound 74-Chloro, 6-dichloroacetylHepG2 (Liver)11 ± 3.2[5]
Compound 86-dibromoacetylHepG2 (Liver)3.8 ± 0.5[5]
Compound 86-dibromoacetylA549 (Lung)3.5 ± 0.6[5]
Compound 7eHydrazone derivativeMDA-MB-435 (Melanoma)0.20[6]
Compound 7eHydrazone derivativeM14 (Melanoma)0.46[6]
Compound 7eHydrazone derivativeSK-MEL-2 (Melanoma)0.57[6]
Compound 7eHydrazone derivativeUACC-62 (Melanoma)0.27[6]
Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. Halogenated 1,4-benzodioxan-substituted chalcones have been identified as potent and selective MAO-B inhibitors.[7] The substitution pattern on the chalcone moiety, including the presence of halogens, is crucial for high inhibitory potency.[7]

Table 4: MAO-B Inhibitory Activity (IC50, µM) of Halogenated 1,4-Benzodioxan-Substituted Chalcones

CompoundHalogen SubstitutionIC50 (µM) for hMAO-BSelectivity Index (SI) vs hMAO-AReference
22(E)-1-(3-bromo-4-fluorophenyl)0.026>1538[7]
HC44-OC2H5 in B-ring0.04050.40[8]
HC3Not specified0.049Not specified[8]
AC4-F in A-ring0.020Not specified[8]
FBZ13(E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)0.0053≥ 7547.17[9]
FBZ6(E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)0.023Not specified[9]

Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for α1-adrenergic receptors.

Materials:

  • Receptor Source: Membranes from cells or tissues expressing α1-adrenergic receptors (e.g., rat brain cortex).

  • Radioligand: [³H]-Prazosin (a selective α1-antagonist).

  • Non-specific Binding Control: Phentolamine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Halogenated 1,4-benzodioxane derivatives at various concentrations.

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-Prazosin, and membrane suspension.

    • Non-specific Binding: Phentolamine, [³H]-Prazosin, and membrane suspension.

    • Competitive Binding: Test compound dilutions, [³H]-Prazosin, and membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound and free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay for 5-HT1A Receptors

This protocol outlines a competitive binding assay for determining the affinity of test compounds for 5-HT1A receptors.

Materials:

  • Receptor Source: Membranes from cells or tissues expressing 5-HT1A receptors (e.g., rat hippocampus).

  • Radioligand: [³H]-8-OH-DPAT (a selective 5-HT1A agonist).

  • Non-specific Binding Control: Serotonin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Halogenated 1,4-benzodioxane derivatives at various concentrations.

Procedure:

  • Membrane Preparation: Follow a similar procedure as for the α1-adrenergic receptor binding assay.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-8-OH-DPAT, and membrane suspension.

    • Non-specific Binding: Serotonin, [³H]-8-OH-DPAT, and membrane suspension.

    • Competitive Binding: Test compound dilutions, [³H]-8-OH-DPAT, and membrane suspension.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity on the filters.

  • Data Analysis: Calculate specific binding and determine IC50 and Ki values as described for the α1-adrenergic receptor binding assay.

Visualizing Molecular Interactions and Experimental Processes

To better understand the biological context and experimental design, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

G cluster_alpha1 α1-Adrenergic Receptor Signaling (Gq-coupled) cluster_5HT1A 5-HT1A Receptor Signaling (Gi-coupled) Ligand_A Halogenated 1,4-Benzodioxane (Antagonist) Alpha1R α1-Adrenergic Receptor Ligand_A->Alpha1R Binds Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Response_A Physiological Response Ca2->Response_A PKC->Response_A Ligand_B Halogenated 1,4-Benzodioxane (Agonist) HT1AR 5-HT1A Receptor Ligand_B->HT1AR Binds Gi Gi Protein HT1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Response_B Physiological Response PKA->Response_B

Caption: Signaling pathways for α1-adrenergic and 5-HT1A receptors.

G prep 1. Reagent Preparation - Membrane homogenate - Radioligand ([³H]-Ligand) - Test compound dilutions - Buffers setup 2. Assay Plate Setup (96-well) - Total Binding - Non-specific Binding - Competitive Binding prep->setup incubation 3. Incubation (e.g., 60 min at 25°C) setup->incubation filtration 4. Rapid Filtration (Separates bound from free radioligand) incubation->filtration washing 5. Filter Washing (Removes unbound radioligand) filtration->washing counting 6. Scintillation Counting (Measures radioactivity) washing->counting analysis 7. Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis

References

Comparative Analysis of the Biological Activity of Bromo-Substituted 1,4-Benzodioxane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial Efficacy

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom to this structure, particularly at the 5-position of the benzene ring, can significantly influence its pharmacological properties. This guide provides a comparative analysis of the biological activity of 5-Bromo-1,4-benzodioxane analogs and related bromo-substituted derivatives, with a focus on their antimicrobial effects. The data presented is compiled from preclinical studies to facilitate objective comparison and inform future drug development efforts.

Antimicrobial Activity

A series of 1,3,4-oxadiazole derivatives incorporating a 1,4-benzodioxane ring were synthesized and evaluated for their in vitro antimicrobial activity. The study included compounds with bromo-substitutions on a phenyl ring attached to the oxadiazole, providing insight into the structure-activity relationship (SAR) of these molecules. The minimum inhibitory concentration (MIC) was determined against a panel of pathogenic bacteria and fungi.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values (in µg/mL) of bromo-substituted 1,4-benzodioxane-containing oxadiazole derivatives against various microbial strains. Lower MIC values indicate greater antimicrobial potency.

Compound IDStructureS. aureus (MIC µg/mL)E. coli (MIC µg/mL)B. subtilis (MIC µg/mL)A. niger (MIC µg/mL)A. flavus (MIC µg/mL)C. albicans (MIC µg/mL)
3b 2-(2-Bromo-phenyl)-5-(2,3-dihydro-1,4-benzodioxane-2-yl)-1,3,4-oxadiazole0.510.5224
3c 2-(3-Bromo-phenyl)-5-(2,3-dihydro-1,4-benzodioxane-2-yl)-1,3,4-oxadiazole10.51422
3d 2-(4-Bromo-phenyl)-5-(2,3-dihydro-1,4-benzodioxane-2-yl)-1,3,4-oxadiazole0.250.50.25212
Norfloxacin Reference Antibiotic0.50.250.5---
Chloramphenicol Reference Antibiotic211---
Fluconazole Reference Antifungal---421

Data sourced from a study on the synthesis and antimicrobial activity of benzodioxane ring-containing 1,3,4-oxadiazole derivatives.[1][2]

Key Observations:

  • The position of the bromine atom on the phenyl ring significantly influences the antimicrobial activity.

  • Compound 3d , with a 4-bromo substitution, demonstrated the most potent antibacterial activity, particularly against S. aureus and B. subtilis, with MIC values comparable or superior to the reference drug Norfloxacin.[1]

  • All tested bromo-substituted compounds exhibited broad-spectrum activity against both bacteria and fungi.

  • The antifungal activity of the bromo-substituted analogs was notable, with compound 3d showing the best activity against A. flavus.

Experimental Protocols

Antimicrobial Susceptibility Testing (Twofold Serial Dilution Technique)

The in vitro antimicrobial activity of the synthesized compounds was determined using the twofold serial dilution method.[1]

1. Preparation of Test Compounds and Media:

  • Stock solutions of the test compounds and reference drugs (Norfloxacin, Chloramphenicol, and Fluconazole) were prepared in dimethyl sulfoxide (DMSO).
  • Nutrient broth was used for bacterial cultures, and Sabouraud dextrose broth was used for fungal cultures.

2. Inoculum Preparation:

  • Bacterial strains (Staphylococcus aureus, Escherichia coli, Bacillus subtilis) and fungal strains (Aspergillus niger, Aspergillus flavus, Candida albicans) were cultured in their respective media for 24 hours.
  • The turbidity of the microbial suspensions was adjusted to match the 0.5 McFarland standard, corresponding to approximately 10^8 CFU/mL for bacteria and 10^7 CFU/mL for fungi.

3. Assay Procedure:

  • A series of twofold dilutions of the stock solutions of test compounds and reference drugs were prepared in the appropriate broth in test tubes, with final concentrations ranging from 0.25 to 256 µg/mL.
  • Each tube was inoculated with the standardized microbial suspension.
  • The tubes were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
  • A control tube containing only the growth medium and another with the medium and DMSO were included to ensure the sterility of the medium and the non-toxic effect of the solvent.

4. Determination of MIC:

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compounds Prepare Stock Solutions (Test Compounds & References in DMSO) serial_dilution Perform Twofold Serial Dilutions of Compounds in Broth prep_compounds->serial_dilution prep_media Prepare Growth Media (Nutrient/Sabouraud Broth) prep_media->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Dilutions with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Tubes (Bacteria: 37°C, 24h; Fungi: 28°C, 48h) inoculation->incubation read_results Visually Inspect for Microbial Growth incubation->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Potential Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

While the exact mechanism for the presented oxadiazole derivatives is not specified, a common target for antimicrobial agents is the bacterial cell wall synthesis pathway. The following diagram illustrates a generalized pathway that could be inhibited.

G cluster_pathway Bacterial Cell Wall Synthesis UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB Pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->Pentapeptide MurC-F Lipid_I Lipid I Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Nascent Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) Peptidoglycan->Crosslinked_PG Transpeptidation Inhibitor Bromo-Benzodioxane Analog Inhibitor->Lipid_II Inhibition Inhibitor->Crosslinked_PG Inhibition

Caption: Generalized bacterial cell wall synthesis pathway and potential inhibition points.

References

A Comparative Guide: HPLC vs. GC-MS for the Purity Analysis of 5-Bromo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, ensuring the purity of pharmaceutical intermediates like 5-Bromo-1,4-benzodioxane is of paramount importance for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides an objective comparison of two of the most powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We will delve into the methodologies, present illustrative experimental data, and provide a logical workflow to assist in selecting the most appropriate technique for your analytical needs.

This compound is a key building block in the synthesis of various biologically active molecules.[1] Its purity can be affected by starting materials, side reactions, and degradation products, which may include positional isomers and related brominated compounds. Therefore, a high-resolution analytical method is crucial for the accurate determination of its purity and impurity profile.

Principles of HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by the analyte's polarity, and detection is typically achieved using a UV-Vis detector. HPLC is particularly well-suited for non-volatile or thermally labile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the sample is vaporized and separated based on its volatility and interaction with a stationary phase within a heated column. The eluting compounds are then ionized and fragmented in the mass spectrometer, which separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. This technique is ideal for volatile and thermally stable compounds. The use of GC for assaying this compound by major chemical suppliers suggests its suitability for this method.[2][3][4]

Comparative Analysis

The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the analyte's physicochemical properties, the nature of potential impurities, and the specific goals of the analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Analyte Volatility Not required; suitable for non-volatile and thermally labile compounds.Required; analyte must be volatile and thermally stable.
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution; derivatization may be needed for non-volatile compounds (not expected for this compound).
Separation Efficiency High, especially with modern sub-2 µm particle columns (UHPLC).Very high, with capillary columns providing excellent resolution of complex mixtures.
Detection Typically UV-Vis; provides quantitative data but limited structural information.Mass spectrometry; provides detailed structural information for impurity identification and high sensitivity.
Sensitivity Good, typically in the nanogram (ng) range.Excellent, often in the picogram (pg) to femtogram (fg) range.
Analysis Time Typically 15-30 minutes.Can be faster, often in the range of 10-20 minutes.
Potential Issues Co-elution of impurities with similar polarity.Thermal degradation of the analyte or impurities in the injector or column.

Experimental Protocols

The following are illustrative experimental protocols for the purity analysis of this compound using HPLC and GC-MS. These are starting points and may require optimization.

Proposed HPLC Method

This method is based on reversed-phase chromatography, which is suitable for moderately polar aromatic compounds.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: 0-2 min, 50% B; 2-15 min, 50-90% B; 15-20 min, 90% B; 20-22 min, 90-50% B; 22-25 min, 50% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

Proposed GC-MS Method

This method is based on typical conditions for the analysis of brominated aromatic compounds and assumes the analyte is sufficiently volatile and thermally stable.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.

Data Presentation

The following tables present hypothetical data for the purity analysis of a this compound sample using the proposed HPLC and GC-MS methods.

Table 1: Illustrative HPLC Purity Analysis Data

Peak No.Retention Time (min)ComponentArea (%)
14.5Unknown Impurity 10.25
28.2This compound99.50
39.1Isomeric Impurity0.15
410.3Unknown Impurity 20.10

Table 2: Illustrative GC-MS Purity Analysis and Impurity Identification Data

Peak No.Retention Time (min)ComponentArea (%)Key Mass Fragments (m/z)
15.8Unknown Impurity 10.20120, 92, 65
27.5This compound99.65214, 216, 135, 107
37.8Isomeric Impurity0.12214, 216, 135, 107
48.5Dibromo-1,4-benzodioxane0.03292, 294, 296, 213, 215

Visualization of Analytical Workflows

The selection of an appropriate analytical technique involves a logical decision-making process based on the sample properties and analytical goals.

AnalyticalWorkflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_start Sample Preparation (Dissolve in Acetonitrile) hplc_analysis Reversed-Phase HPLC (C18 Column, UV Detection) hplc_start->hplc_analysis hplc_data Data Analysis (Peak Area % Purity) hplc_analysis->hplc_data hplc_report Purity Report hplc_data->hplc_report gcms_start Sample Preparation (Dissolve in Dichloromethane) gcms_analysis GC-MS Analysis (DB-5ms Column, EI) gcms_start->gcms_analysis gcms_data Data Analysis (Purity & Impurity ID) gcms_analysis->gcms_data gcms_report Purity & Impurity Profile Report gcms_data->gcms_report

Figure 1. Analytical workflows for HPLC and GC-MS purity analysis.

DecisionTree start Purity Analysis of This compound volatile Is the compound and its impurities volatile and thermally stable? start->volatile id_needed Is structural identification of impurities required? volatile->id_needed Yes hplc Use HPLC volatile->hplc No / Unknown id_needed->hplc No (Routine QC) gcms Use GC-MS id_needed->gcms Yes

Figure 2. Decision tree for selecting an analytical method.

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound.

  • HPLC is a robust and reliable method for routine quality control, especially when the thermal stability of the analyte or its impurities is a concern. It provides accurate quantification of the main component and known impurities.

  • GC-MS offers higher resolution and sensitivity, and its major advantage is the ability to provide structural information for the identification of unknown impurities. This is particularly valuable during process development and for comprehensive impurity profiling.

Ultimately, the choice of technique will depend on the specific analytical requirements. For routine purity assessment, HPLC is often sufficient. For in-depth impurity analysis and identification, GC-MS is the preferred method, provided the analyte is amenable to this technique. In many drug development settings, both techniques are used orthogonally to gain a comprehensive understanding of the purity and impurity profile of critical intermediates like this compound.

References

Validating the Structure of 5-Bromo-1,4-benzodioxane and its Analogs using 2D NMR Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of reliable and reproducible research. In the synthesis of substituted 1,4-benzodioxanes, a scaffold present in numerous biologically active compounds, the precise determination of substituent positions on the benzene ring is critical. This guide provides a comparative analysis of the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural validation of 5-Bromo-1,4-benzodioxane and its derivatives, offering a powerful alternative to ambiguous 1D NMR data.

Here, we will delve into the application of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—to differentiate between positional isomers of brominated 1,4-benzodioxanes. As a primary example, we will examine the detailed 2D NMR analysis of methyl this compound-2-carboxylate and its regioisomer, methyl 8-bromo-1,4-benzodioxane-2-carboxylate, which showcases the definitive power of these techniques.

The Challenge of Isomer Differentiation with 1D NMR

While ¹H and ¹³C NMR are fundamental tools for structural elucidation, they can be inconclusive when distinguishing between closely related isomers, such as this compound and its potential synthetic side-product, 6-Bromo-1,4-benzodioxane. The subtle differences in the electronic environment of the aromatic protons and carbons may not be sufficient to provide a definitive assignment based on chemical shifts alone. This ambiguity necessitates the use of more advanced techniques that reveal through-bond correlations between nuclei.

2D NMR Spectroscopy: A Deeper Look into Molecular Connectivity

2D NMR experiments provide a graphical representation of correlations between different nuclei in a molecule, resolving the ambiguities often encountered in 1D spectra.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing out proton spin systems within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It is a highly sensitive method for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment is arguably the most powerful tool for elucidating complex structures. It reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). These long-range correlations are crucial for connecting different spin systems and probing the connectivity around quaternary carbons.

Comparative Analysis: Methyl 5-bromo- vs. Methyl 8-bromo-1,4-benzodioxane-2-carboxylate

A study on the unambiguous identification of methyl this compound-2-carboxylate (Compound 1 ) and methyl 8-bromo-1,4-benzodioxane-2-carboxylate (Compound 2 ) highlights the efficacy of 2D NMR.[1][2][3][4] While their ¹H and ¹³C NMR spectra are very similar, HMBC analysis provides a clear distinction.

Table 1: ¹H and ¹³C NMR Data for Methyl 5-bromo- and 8-bromo-1,4-benzodioxane-2-carboxylate [1]

Position Compound 1 (5-Bromo) Compound 2 (8-Bromo)
¹H Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm)
H-24.85 (dd, J=7.7, 3.2 Hz)4.88 (dd, J=7.7, 3.2 Hz)
H-3a4.45 (dd, J=11.6, 3.2 Hz)4.48 (dd, J=11.6, 3.2 Hz)
H-3b4.20 (dd, J=11.6, 7.7 Hz)4.23 (dd, J=11.6, 7.7 Hz)
H-67.05 (d, J=8.5 Hz)6.85 (d, J=8.5 Hz)
H-76.80 (t, J=8.5 Hz)6.75 (t, J=8.5 Hz)
H-87.25 (d, J=8.5 Hz)-
H-5-7.15 (d, J=8.5 Hz)
OCH₃3.75 (s)3.78 (s)
¹³C Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C-270.570.8
C-366.266.5
C-4a143.8144.1
C-5113.2118.5
C-6125.5126.0
C-7123.8124.2
C-8118.0113.5
C-8a140.5140.8
C=O169.5169.8
OCH₃52.853.0

Note: The numbering of the benzodioxane ring system may vary in different publications. The data presented here is based on the numbering in the cited source for consistency.

The key to distinguishing between the two isomers lies in the long-range correlations observed in the HMBC spectrum. Specifically, the correlations from the aromatic protons to the quaternary carbons of the dioxane ring junction (C-4a and C-8a) are diagnostic.

In the case of methyl this compound-2-carboxylate (Compound 1 ), the proton at H-7 shows a ³JCH correlation to C-8a, while the proton at H-6 shows a ³JCH correlation to C-4a. For the 8-bromo isomer (Compound 2 ), the proton at H-6 will show a correlation to C-4a, and the proton at H-7 will show a correlation to C-8a. The presence or absence of a correlation from a specific aromatic proton to a specific quaternary carbon definitively establishes the position of the bromine atom.

Experimental Protocols

General 2D NMR Data Acquisition

The following is a general protocol for acquiring 2D NMR spectra, which can be adapted for specific instruments and samples.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.

  • 1D NMR Spectra: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.

  • COSY:

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • HSQC:

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

    • Set the spectral width in the F2 dimension (¹H) to cover the proton chemical shift range and in the F1 dimension (¹³C) to cover the carbon chemical shift range.

    • Optimize the ¹JCH coupling constant (typically around 145 Hz for sp² and sp³ carbons).

  • HMBC:

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the spectral widths in the F1 and F2 dimensions as for the HSQC experiment.

    • Optimize the long-range coupling constant (ⁿJCH), typically to a value between 4 and 8 Hz, to enhance correlations over two and three bonds.

Workflow for 2D NMR-based Structure Validation

The logical flow of experiments for validating the structure of a substituted benzodioxane is illustrated below.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_validation Structure Validation Proton_NMR ¹H NMR COSY COSY Proton_NMR->COSY Identify Spin Systems HSQC HSQC Proton_NMR->HSQC ¹H Chemical Shifts Carbon_NMR ¹³C NMR Carbon_NMR->HSQC ¹³C Chemical Shifts HMBC HMBC COSY->HMBC Confirm Connectivity HSQC->HMBC Assign Protons to Carbons Structure_Elucidation Structure Elucidation HMBC->Structure_Elucidation Establish Long-Range Connectivity & Confirm Isomer Structure

References

A Comparative Analysis of 5-Bromo-1,4-benzodioxane and Alternative Scaffolds in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Receptor Binding Affinities and Methodologies

Comparative Receptor Binding Affinities

The following tables summarize the binding affinities (Ki in nM) of 5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine and representative compounds from alternative scaffolds—buspirone (a phenylpiperazine derivative) and prazosin (a quinazoline derivative)—at key adrenergic and serotonergic receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of Studied Scaffolds at Serotonergic Receptors

Compound/ScaffoldReceptor SubtypeKi (nM)
5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine5-HT1A1240[1]
5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine5-HT2A3850[1]
5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine5-HT2C4120[1]
Buspirone5-HT1A4 - 78[2]

Table 2: Binding Affinities of Studied Scaffolds at Adrenergic and Dopaminergic Receptors

Compound/ScaffoldReceptor SubtypeKi (nM)
5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxineα1-adrenergic890[1]
5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxineα2-adrenergic2340[1]
Prazosinα1-adrenergic~0.1 - 1.0
BuspironeD2-dopamine484[2]
BuspironeD3-dopamine98[2]
BuspironeD4-dopamine29.2[2]

Experimental Protocols

The following are generalized yet detailed protocols for radioligand binding assays typical for determining the binding affinities of compounds at 5-HT1A and α1-adrenergic receptors. These protocols are based on established methodologies in the field.

5-HT1A Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the human 5-HT1A receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).

  • Non-specific Binding Control: 10 µM 5-carboxamidotryptamine (5-CT) or another suitable high-affinity ligand.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Test Compound: Serial dilutions of the compound of interest.

  • Instrumentation: Scintillation counter, cell harvester, and glass fiber filters.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the 5-HT1A receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add assay buffer, [³H]8-OH-DPAT, and the membrane preparation.

    • Non-specific Binding: Add assay buffer, [³H]8-OH-DPAT, the non-specific binding control, and the membrane preparation.

    • Competitive Binding: Add assay buffer, [³H]8-OH-DPAT, varying concentrations of the test compound, and the membrane preparation.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

α1-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for α1-adrenergic receptors.

Materials:

  • Receptor Source: Membranes from tissues known to express α1-adrenergic receptors (e.g., rat cerebral cortex or heart) or cells stably expressing a specific α1-adrenergic receptor subtype.

  • Radioligand: [³H]Prazosin (an α1-adrenergic antagonist).

  • Non-specific Binding Control: 10 µM phentolamine or another suitable high-affinity antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compound: Serial dilutions of the compound of interest.

  • Instrumentation: Scintillation counter, cell harvester, and glass fiber filters.

Procedure:

  • Membrane Preparation: Follow a similar procedure as described for the 5-HT1A receptor binding assay, starting with the appropriate tissue or cells.

  • Binding Assay:

    • Set up triplicate wells for total binding, non-specific binding, and competitive binding in a 96-well plate.

    • Total Binding: Add assay buffer, [³H]Prazosin, and the membrane preparation.

    • Non-specific Binding: Add assay buffer, [³H]Prazosin, the non-specific binding control, and the membrane preparation.

    • Competitive Binding: Add assay buffer, [³H]Prazosin, varying concentrations of the test compound, and the membrane preparation.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for the 5-HT1A and α1-adrenergic receptors, as well as a generalized workflow for a competitive radioligand binding assay.

5_HT1A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 5-HT (Agonist) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Canonical Gαi-coupled signaling pathway of the 5-HT1A receptor.

Alpha1_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Norepinephrine (Agonist) Receptor α1-Adrenergic Receptor Agonist->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Cellular_Response Smooth Muscle Contraction PKC->Cellular_Response Leads to Ca_release->Cellular_Response Contributes to

Caption: Canonical Gαq-coupled signaling pathway of the α1-adrenergic receptor.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffers, Test Compounds) Start->Prepare_Reagents Assay_Setup Set up Assay Plate (Total, Non-specific, Competitive Binding) Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (Calculate Specific Binding, IC50, Ki) Counting->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for a competitive radioligand binding assay.

References

Assessing the Metabolic Stability of 5-Bromo-1,4-benzodioxane-containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position can significantly influence a compound's physicochemical properties and its interaction with biological targets. However, this modification also raises critical questions about its metabolic stability, a key determinant of a drug candidate's pharmacokinetic profile and overall viability. This guide provides a comparative assessment of the metabolic stability of 5-Bromo-1,4-benzodioxane-containing compounds, supported by experimental data and detailed protocols.

Introduction to Metabolic Stability

Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver. A compound with high metabolic stability is cleared more slowly from the body, potentially leading to a longer duration of action but also a risk of accumulation and toxicity. Conversely, a compound with low metabolic stability may be rapidly eliminated, requiring more frequent dosing to maintain therapeutic concentrations. Therefore, assessing metabolic stability early in the drug discovery process is crucial for optimizing lead compounds.

The primary enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP) superfamily of enzymes.[1][2] Understanding which CYP isoforms are involved in a compound's metabolism is critical for predicting potential drug-drug interactions.

Comparative Metabolic Stability Data

While direct, publicly available quantitative in vitro metabolic stability data for this compound is limited, we can infer its likely metabolic fate by examining related structures and the known influence of halogenation on drug metabolism.

Key Insights from Related Compounds:

  • Viloxazine, a non-brominated 1,4-benzodioxane-containing drug, undergoes significant metabolism in humans. The primary metabolic route is hydroxylation at the 5-position of the benzodioxane ring, a reaction primarily mediated by the CYP2D6 enzyme.[3][4][5] This is followed by glucuronidation, a phase II metabolic reaction.[4][5] This indicates that the 5-position of the 1,4-benzodioxane ring is metabolically active.

  • A 1,4-benzodioxan-2-carboxylic acid derivative (referred to as compound 12 in one study) exhibited high stability in human liver microsomes , with 72.6% of the compound remaining after a 120-minute incubation.[6] In contrast, it showed modest stability in mouse and rat microsomes, with only 27.5% and 16.7% remaining, respectively.[6] This highlights species-specific differences in metabolism.

  • Studies on other 5-bromo-substituted aromatic compounds, such as synthetic cannabinoids, have shown that the bromo-substituted ring is susceptible to metabolism. Observed biotransformations include dihydrodiol formation and hydroxylation.[7][8]

General Principles of Halogenation and Metabolic Stability:

The introduction of a halogen, such as bromine, to an aromatic ring can influence metabolic stability in several ways:

  • Blocking Metabolic Sites: Halogenation can be used to block a known site of metabolism, thereby increasing the compound's half-life.

  • Altering Electronic Properties: The electron-withdrawing nature of bromine can deactivate the aromatic ring, making it less susceptible to oxidative metabolism by CYP enzymes.

  • Introducing New Metabolic Pathways: In some cases, the carbon-halogen bond can be a site of metabolism, leading to dehalogenation or other metabolic transformations.

Based on these principles and the data from Viloxazine, it is plausible that this compound may still be susceptible to metabolism, potentially through hydroxylation at other positions on the benzodioxane ring or through pathways involving the bromine atom itself. However, the bromine at the 5-position might also sterically hinder or electronically disfavor the hydroxylation that is prominent in Viloxazine, potentially leading to increased metabolic stability compared to its non-brominated counterpart.

Comparison with a Non-Halogenated Analog (Hypothetical Data):

To illustrate a direct comparison, the following table presents hypothetical in vitro metabolic stability data for this compound and its non-halogenated parent compound, 1,4-benzodioxane, in human liver microsomes. Note: This data is for illustrative purposes only and is not based on published experimental results for these specific compounds.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1,4-Benzodioxane4515.4
This compound759.2

This hypothetical data suggests that the addition of the bromine atom at the 5-position increases the metabolic stability of the 1,4-benzodioxane scaffold, as indicated by a longer half-life and lower intrinsic clearance.

Experimental Protocols

A common and robust method for assessing in vitro metabolic stability is the Human Liver Microsomal (HLM) Stability Assay .[3][9][10][11]

Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes, which are rich in drug-metabolizing enzymes, particularly Cytochrome P450s.

Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (commercially available)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis[12][13]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[14]

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsome solution and the test compound solution.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.[14]

    • Incubate the reaction mixture at 37°C with shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[11]

    • Immediately terminate the reaction by adding a volume of cold acetonitrile containing an internal standard. This precipitates the proteins and stops enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Visualizations

Experimental Workflow for Metabolic Stability Assay

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound Stock Solution Mix Combine Test Compound and Microsomes TestCompound->Mix HLM Human Liver Microsomes HLM->Mix NADPH NADPH Regenerating System Initiate Initiate reaction with NADPH NADPH->Initiate PreIncubate Pre-incubate at 37°C Mix->PreIncubate PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate TimePoints Sample at Time Points Incubate->TimePoints Terminate Terminate Reaction (Acetonitrile + IS) TimePoints->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data Data Analysis (t½, CLint) Analyze->Data

Caption: Workflow of the in vitro human liver microsomal stability assay.

Potential Metabolic Pathways of this compound

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation Hydroxylation Parent->Hydroxylation Dehydrobromination Dehydrobromination Parent->Dehydrobromination Dihydrodiol Dihydrodiol Formation Parent->Dihydrodiol Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation Dihydrodiol->Glucuronidation

Caption: Potential metabolic pathways for this compound.

Conclusion

The metabolic stability of this compound-containing compounds is a critical parameter influencing their potential as drug candidates. While direct comparative data is sparse, insights from related structures like Viloxazine suggest that the 5-position of the benzodioxane ring is a potential site of metabolism. The presence of the bromine atom at this position may alter the metabolic profile, potentially increasing stability by blocking this common metabolic route. However, alternative metabolic pathways involving other positions or the bromine atom itself cannot be ruled out.

For a definitive assessment, it is imperative to perform direct comparative in vitro metabolic stability studies, such as the human liver microsomal stability assay detailed in this guide. The resulting quantitative data on half-life and intrinsic clearance will enable a robust comparison with non-halogenated and other alternative scaffolds, guiding the rational design of 1,4-benzodioxane-containing compounds with optimized pharmacokinetic properties for successful drug development.

References

Comparative Efficacy of 5-Bromo-1,4-benzodioxane Derivatives in Cell-Based Assays: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of studies directly comparing the efficacy of a series of 5-Bromo-1,4-benzodioxane derivatives in cell-based assays. While the 1,4-benzodioxane scaffold is a recurring motif in medicinal chemistry with a broad range of biological activities, specific comparative data for 5-bromo substituted analogues remains elusive.

The 1,4-benzodioxane core structure is recognized for its therapeutic potential, with derivatives showing promise as anticancer, antibacterial, and neurological agents. The introduction of a bromine atom at the 5-position of the benzodioxane ring is a common strategy in medicinal chemistry to modulate the compound's lipophilicity, metabolic stability, and target-binding affinity. However, systematic studies evaluating a series of such derivatives in parallel to establish clear structure-activity relationships (SAR) are not readily found in the surveyed literature.

Current State of Research

Existing research primarily focuses on the synthesis of this compound derivatives as versatile intermediates for the creation of more complex molecules. For instance, methyl this compound-2-carboxylate has been synthesized as a key building block for nicotinic acetylcholine receptor ligands, but its intrinsic biological activity in cell-based assays was not reported in this context.[1]

Some studies have investigated the cytotoxic effects of broader classes of benzodioxane derivatives. One study explored the anticancer properties of a selection of benzodioxane compounds against HeLa cervical cancer cells, demonstrating their potential to inhibit cell growth and induce cytotoxicity.[2][3] However, this research did not specifically focus on 5-bromo derivatives or provide a comparative analysis of a series of analogues with systematic structural variations.

Similarly, a study on 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer identified a potent lead compound.[4] While this highlights the potential of the benzodioxane scaffold in oncology, it does not offer the comparative data on a series of 5-bromo-substituted derivatives that is necessary for a detailed efficacy guide.

Conclusion

Despite a thorough search of the scientific literature, a direct comparative study detailing the efficacy of multiple this compound derivatives in cell-based assays could not be located. The absence of such data prevents the creation of a detailed comparison guide with quantitative data tables, experimental protocols, and signaling pathway diagrams as requested. The available information is fragmented, focusing either on the synthesis of these compounds as intermediates or on the biological activity of broader, non-specific classes of benzodioxane derivatives. Therefore, it is not possible to fulfill the request for a comparative guide on this specific topic at this time. Further research is needed to synthesize and systematically evaluate a series of this compound derivatives to elucidate their structure-activity relationships and comparative efficacy in relevant cell-based models.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 5-Bromo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 5-Bromo-1,4-benzodioxane is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of two robust analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The following sections detail the hypothetical cross-validation of these methods, presenting their performance characteristics and detailed experimental protocols.

Data Presentation: A Comparative Analysis

The performance of the GC-MS and HPLC-UV methods for the quantification of this compound was evaluated based on several key validation parameters. The results are summarized in the table below.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Acceptance Criteria
Linearity (R²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 1.5%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 1.8%≤ 1.3%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mLReportable
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mLReportable
Specificity High (Mass Spectrometry)Moderate (UV Detection)No interference at the retention time of the analyte
Robustness RobustRobustNo significant impact on results with minor changes in method parameters

Experimental Protocols

Detailed methodologies for the GC-MS and HPLC-UV analysis of this compound are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation: A gas chromatograph equipped with a mass selective detector.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (split mode, 20:1)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp to 250°C at 20°C/min, hold for 5 minutes

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-300

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 0.15 µg/mL to 20 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve in a suitable volume of methanol to achieve a final concentration within the calibration range.

High-Performance Liquid Chromatography (HPLC-UV) Method

Instrumentation: An HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.3 µg/mL to 50 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve in a suitable volume of the mobile phase to achieve a final concentration within the calibration range.

Methodology Visualization

The following diagrams illustrate the experimental workflows for the GC-MS and HPLC-UV analytical methods.

GCMS_Workflow start Start prep Sample and Standard Preparation start->prep injection GC Injection prep->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Spectrometry Detection ionization->detection analysis Data Analysis and Quantification detection->analysis end End analysis->end

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow start Start prep Sample and Standard Preparation start->prep injection HPLC Injection prep->injection separation Chromatographic Separation (C18) injection->separation detection UV Detection (220 nm) separation->detection analysis Data Analysis and Quantification detection->analysis end End analysis->end

Caption: Workflow for HPLC-UV analysis of this compound.

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Bromo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 5-Bromo-1,4-benzodioxane, a halogenated organic compound. Adherence to these protocols is essential to minimize environmental impact and maintain a safe working environment.

I. Hazard Identification and Classification

Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound. This compound is classified as a combustible solid that is harmful if swallowed and causes skin and serious eye irritation.[1][2] Therefore, it must be treated as hazardous waste. All disposal activities must comply with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[3]

Key Hazard Information:

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]
Physical Hazard Combustible solid.[1]

II. Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile, Neoprene) are required to protect against skin irritation and absorption.

  • Eye Protection: Chemical safety goggles with side-shields or a face shield must be worn to prevent eye contact.[4]

  • Body Protection: A fully buttoned lab coat should be worn to provide a barrier against accidental spills.

  • Foot Protection: Closed-toe shoes are mandatory to protect feet from spills.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3][5] Do not dispose of this chemical in regular trash or down the sewer system.[3][6]

  • Waste Segregation:

    • Due to its chemical structure as a halogenated organic compound, this compound waste must be segregated.[5]

    • Collect all solid waste, including contaminated personal protective equipment (PPE) and cleaning materials, in a designated and clearly labeled "Halogenated Organic Solid Waste" container.[5]

    • Any solutions containing this compound should be collected in a separate, appropriately labeled "Halogenated Organic Liquid Waste" container.[5]

  • Container Management:

    • Use waste containers that are in good condition, free of leaks, and chemically compatible with this compound.[5][7] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[3]

    • Keep waste containers securely sealed when not in use to prevent the release of vapors.[5]

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. This area should be clearly marked as a hazardous waste storage site.[5][7]

  • Labeling:

    • All hazardous waste containers must be clearly labeled with a hazardous waste tag.[3][8]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]

      • The words "Hazardous Waste".[3]

      • An accurate accumulation start date.

      • The name and contact information of the principal investigator or laboratory supervisor.[3]

      • The specific hazards (e.g., "Harmful," "Irritant").

  • Spill and Decontamination Procedures:

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4][5]

    • Clean the spill area with an appropriate solvent, and then wash with soap and water. All materials used for cleanup must also be disposed of as hazardous waste.[5][9]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.[5]

    • Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.[5]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[3][5]

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound as Hazardous Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into Halogenated Organic Waste Stream B->C D Use Designated, Compatible, and Sealed Waste Containers C->D E Label Container with 'Hazardous Waste' and Chemical Name D->E F Store in a Secure, Ventilated, and Designated Area E->F G Arrange for Pickup by Institutional EHS or Licensed Contractor F->G H Complete all Necessary Waste Disposal Paperwork G->H I Compliant Disposal at an Approved Facility H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 5-Bromo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromo-1,4-benzodioxane, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.

Hazard Assessment: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation[1]. Handling this chemical requires strict adherence to the personal protective equipment (PPE) protocols outlined below to minimize exposure risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent direct contact and inhalation. The following table summarizes the recommended equipment for handling this compound.

PPE CategoryRecommendationJustification
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene)Protects against skin contact, irritation, and potential absorption[2].
Eye Protection Chemical safety goggles with side-shields or a face shield.Prevents contact with eyes, which can cause serious irritation[1][2].
Respiratory Protection Work in a well-ventilated area, preferably a certified chemical fume hood.Minimizes the inhalation of any dusts, vapors, or aerosols that may cause respiratory irritation[2][3].
Body Protection A fully-buttoned laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing[2][3].
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects[3].

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for safely managing this compound in a laboratory setting.

1. Preparation:

  • Ensure all necessary PPE is readily available and in good condition[3].

  • Verify that a chemical fume hood is certified and functioning correctly.

  • Have an emergency plan and appropriate spill containment materials (e.g., sand, vermiculite) readily accessible[4].

2. Handling:

  • Always handle the compound within a chemical fume hood to avoid inhalation of vapors or dust[2].

  • Avoid direct contact with the substance. Use appropriate tools, such as spatulas, for transferring the chemical[3].

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory[2].

  • Do not eat, drink, or smoke in the designated handling area[2][3].

3. Spill Response:

  • In the event of a small spill, carefully sweep or wipe up the material, avoiding dust generation, and place it into a sealed, labeled container for disposal[2][3].

  • For larger spills, evacuate the area and follow your institution's emergency procedures[3].

  • Clean the spill area with an appropriate solvent, followed by washing with soap and water[3].

4. Decontamination:

  • Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.

  • Dispose of all contaminated materials, including gloves and cleaning materials, as hazardous waste[3].

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • This compound is a halogenated organic compound and must be collected separately from non-halogenated waste[5].

  • Use a designated, clearly labeled waste container for "Halogenated Organic Waste"[5].

2. Container Management:

  • Ensure waste containers are in good condition and compatible with the chemical[3][5].

  • Keep waste containers securely sealed when not in use and store them in a designated, well-ventilated, and secure area away from incompatible materials[3][4][5].

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company[2][5].

  • A common disposal method is incineration in a chemical incinerator equipped with a scrubber, which should only be performed by a certified facility[5].

Experimental Workflow and Safety Protocol

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_spill Ready Spill Kit prep_hood->prep_spill handle_transfer Transfer Chemical in Hood prep_spill->handle_transfer handle_wash Wash Hands After Use handle_transfer->handle_wash handle_no_eat No Food/Drink handle_transfer->handle_no_eat spill_contain Contain Spill handle_transfer->spill_contain If Spill Occurs disp_segregate Segregate Halogenated Waste handle_wash->disp_segregate disp_container Seal in Labeled Container disp_segregate->disp_container disp_professional Professional Disposal disp_container->disp_professional spill_clean Clean Area spill_contain->spill_clean spill_dispose Dispose of Cleanup Material spill_clean->spill_dispose spill_dispose->disp_segregate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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5-Bromo-1,4-benzodioxane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.